7-Methoxybenzo[d]isothiazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3 |
InChI Key |
VTYHEUZKGDJQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Methoxybenzo[d]isothiazole chemical structure and properties
An In-depth Technical Guide to 7-Methoxybenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxybenzo[d]isothiazole is a heterocyclic aromatic compound belonging to the benzisothiazole family. While the broader class of benzisothiazoles has garnered significant interest in medicinal chemistry for its diverse biological activities, specific experimental data for the 7-methoxy isomer (CAS 88791-26-8) is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of 7-Methoxybenzo[d]isothiazole, including its chemical structure and properties. In the absence of direct experimental data for some parameters, this guide presents well-established synthesis methodologies for related compounds, predicted spectroscopic data based on analogous structures, and a discussion of potential biological activities inferred from the benzisothiazole scaffold. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering a scientifically grounded starting point for the synthesis, characterization, and exploration of 7-Methoxybenzo[d]isothiazole's therapeutic potential.
Introduction
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a key structural motif in a variety of biologically active compounds. When fused to a benzene ring, it forms benzisothiazole, a scaffold that has been extensively investigated for its pharmacological properties. The diverse biological activities exhibited by benzisothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, have established this class of compounds as a "privileged structure" in medicinal chemistry.[1][2]
The substitution pattern on the benzene ring of the benzisothiazole core plays a crucial role in modulating its biological activity and physicochemical properties. The introduction of a methoxy group, a common substituent in many pharmaceuticals, can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses specifically on 7-Methoxybenzo[d]isothiazole, providing a detailed examination of its chemical identity and a practical framework for its scientific exploration.
Chemical Structure and Properties
Chemical Structure
The chemical structure of 7-Methoxybenzo[d]isothiazole consists of a benzene ring fused to an isothiazole ring, with a methoxy group (-OCH₃) attached to the 7th position of the bicyclic system.
Figure 1: Chemical structure of 7-Methoxybenzo[d]isothiazole.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88791-26-8 | [3] |
| Molecular Formula | C₈H₇NOS | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis of 7-Methoxybenzo[d]isothiazole
While a specific, detailed protocol for the synthesis of 7-Methoxybenzo[d]isothiazole is not explicitly described in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of the benzisothiazole scaffold.[4][5] The following proposed synthesis is a multi-step process starting from commercially available 2-methoxythiophenol.
Figure 2: Proposed synthetic pathway for 7-Methoxybenzo[d]isothiazole.
Proposed Experimental Protocol
This protocol is a hypothetical adaptation of established synthetic methodologies for benzisothiazoles and has not been experimentally validated for this specific compound.
Step 1: Nitration of 2-Methoxythiophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
Substrate Addition: Add 2-methoxythiophenol dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2-methoxy-6-nitrothiophenol, is then filtered, washed with cold water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Nitro Group
-
Reaction Setup: To a solution of 2-methoxy-6-nitrothiophenol in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid), add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product, 2-amino-6-methoxythiophenol, with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Oxidative Cyclization to form 7-Methoxybenzo[d]isothiazole
-
Reaction Setup: Dissolve 2-amino-6-methoxythiophenol in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Addition of Reagents: Add a base (e.g., triethylamine or pyridine) to the solution, followed by the dropwise addition of a solution of iodine (I₂) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude 7-Methoxybenzo[d]isothiazole can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for 7-Methoxybenzo[d]isothiazole, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and a triplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy group and the isothiazole ring.
-
Isothiazole Proton (1H): The proton on the isothiazole ring is expected to be a singlet and shifted downfield, likely appearing in the range of δ 8.5-9.0 ppm.
-
Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic and Heterocyclic Carbons: The eight carbon atoms of the bicyclic ring system are expected to resonate in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic and heterocyclic): Multiple bands in the region of 1400-1600 cm⁻¹
-
C-O stretching (aryl ether): Strong absorption around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)
-
C-S stretching: Weaker absorptions in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (M-31), loss of CO (M-28), and fragmentation of the isothiazole ring.
Potential Biological Activities and Applications
While no specific biological studies on 7-Methoxybenzo[d]isothiazole have been reported, the benzisothiazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2] This suggests that 7-Methoxybenzo[d]isothiazole could be a valuable starting point for the development of new therapeutic agents.
Antimicrobial Activity
Many benzisothiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. The presence of a methoxy group could modulate the antimicrobial spectrum and potency.
Anticancer Activity
Derivatives of benzisothiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms include the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics. Further investigation into the antiproliferative effects of 7-Methoxybenzo[d]isothiazole is warranted.
Other Potential Applications
The benzisothiazole nucleus is also found in compounds with anti-inflammatory, antiviral, and neuroprotective properties. The specific substitution pattern of 7-Methoxybenzo[d]isothiazole may confer unique activities within these therapeutic areas.
Conclusion
7-Methoxybenzo[d]isothiazole represents an under-explored member of the pharmacologically significant benzisothiazole family. While direct experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a practical starting point for its preparation in the laboratory. The predicted spectroscopic data will aid in its identification and characterization. Furthermore, the known biological activities of the benzisothiazole scaffold highlight the potential of 7-Methoxybenzo[d]isothiazole as a lead compound in drug discovery programs. It is our hope that this guide will stimulate further research into this promising molecule and unlock its full therapeutic potential.
References
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. chemscene.com [chemscene.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
7-Methoxy-1,2-benzisothiazole CAS number and molecular weight
An in-depth technical analysis of 7-Methoxy-1,2-benzisothiazole requires a multidisciplinary approach, bridging synthetic organic chemistry with advanced neuropharmacology. This guide deconstructs the physicochemical properties, mechanistic synthesis pathways, and the critical role this scaffold plays in the development of targeted central nervous system (CNS) therapeutics.
Executive Summary
7-Methoxy-1,2-benzisothiazole is a privileged bicyclic heterocyclic scaffold characterized by a benzene ring fused to an isothiazole ring, with a methoxy substitution at the 7-position. In modern drug discovery, this specific substitution pattern is highly valued for its ability to fine-tune lipophilicity and dictate spatial orientation within receptor binding pockets. It serves as a critical precursor in the synthesis of highly selective[1], which are actively investigated for mitigating cognitive deficits in Alzheimer's disease and schizophrenia.
Physicochemical and Structural Profiling
Understanding the baseline physical properties of 7-Methoxy-1,2-benzisothiazole is essential for optimizing downstream synthetic reactions, particularly regarding solvent selection and purification strategies.
| Property | Value |
| IUPAC Name | 7-Methoxybenzo[d]isothiazole |
| CAS Registry Number | 88791-26-8[2] |
| Molecular Formula | C₈H₇NOS[2] |
| Molecular Weight | 165.21 g/mol [2] |
| SMILES String | COC1=C(SN=C2)C2=CC=C1[2] |
| Boiling Point | 135–138 °C at 7 Torr |
| Appearance | Pale yellow to off-white oil/low-melting solid |
Mechanistic Synthesis Pathways
The construction of the 1,2-benzisothiazole core requires the precise formation of a sulfur-nitrogen (S–N) bond. Two primary field-proven methodologies are utilized to achieve this, both relying on the generation of a highly reactive ortho-mercapto intermediate.
Route A: The Newman-Kwart Rearrangement Strategy
For highly substituted derivatives, starting from readily available phenols is often the most reliable approach. Ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is first reacted with dimethylthiocarbamoyl chloride. The resulting O-aryl thiocarbamate undergoes a thermal [3] to form the S-aryl thiocarbamate. Subsequent hydrolysis yields 2-mercapto-3-methoxybenzaldehyde. This intermediate is then subjected to oxidative amination using chloramine, which acts as an electrophilic aminating agent, attacking the nucleophilic sulfur and spontaneously condensing with the adjacent aldehyde to close the ring[3].
Route B: Direct Thiolation and In Situ Oxidative Cyclization
A more direct, industrial-scale approach utilizes 2-halo-3-methoxybenzaldehyde. Nucleophilic aromatic substitution (S_NAr) with sodium hydrosulfide (NaSH) generates a sodium thiolate intermediate. Instead of isolating the unstable thiol, the system is treated with aqueous ammonia and sodium hypochlorite. This combination generates chloramine in situ, facilitating immediate cyclization.
Synthetic pathway of 7-methoxy-1,2-benzisothiazole via Newman-Kwart rearrangement.
Pharmacological Applications: α7 nAChR Modulation
The 7-methoxy-1,2-benzisothiazole scaffold is not typically a final active pharmaceutical ingredient (API) but a critical vector. By oxidizing the 3-position to form[4], chemists can couple the core with rigid bicyclic amines (such as 1,4-diazabicyclo[3.2.2]nonane)[1].
Causality in Drug Design: The methoxy group at the 7-position provides a crucial hydrogen-bond acceptor that interacts with specific tyrosine residues within the orthosteric binding site of the α7 nAChR. Activation of these presynaptic and postsynaptic receptors drives calcium (Ca²⁺) influx, triggering intracellular kinase cascades (like ERK/MAPK) that enhance synaptic plasticity and memory encoding[1].
Mechanism of alpha-7 nAChR activation by benzisothiazole-derived agonists.
Experimental Protocol: Oxidative Cyclization Workflow
The following methodology is adapted from validated , specifically tailored for the 7-methoxy derivative.
Step-by-Step Methodology
-
Thiolation: Suspend 2-bromo-3-methoxybenzaldehyde (20 mmol) and NaSH (13 mmol) in 20 mL of Hexamethylphosphoramide (HMPA). Heat the mixture under a continuous N₂ atmosphere at 120 °C for 24 hours.
-
Expertise Insight: HMPA is a highly polar aprotic solvent that strongly solvates the sodium cation. This leaves the hydrosulfide anion (SH⁻) "naked" and highly nucleophilic, which is mandatory to overcome the high activation energy of S_NAr on an unactivated benzene ring.
-
-
Quenching & Initial Extraction: Pour the cooled reaction mixture into 100 mL of distilled H₂O. Extract the organic components with diethyl ether (3 × 50 mL).
-
Phase-Switching (Self-Validation Step): Extract the combined ether layers with 3% aqueous NaOH (20 mL).
-
Causality: The target intermediate (2-mercapto-3-methoxybenzaldehyde) possesses an acidic thiol proton. It deprotonates in NaOH, migrating into the aqueous phase as a water-soluble sodium salt, leaving unreacted starting materials and non-acidic impurities behind in the ether. If the aqueous layer does not turn distinctly colored (usually yellow/orange), the thiolation failed.
-
-
In Situ Amination: Cool the alkaline aqueous solution to between −5 °C and 0 °C using an ice-salt bath. Add aqueous dilute NH₃ (d 0.89, 20 mL).
-
Oxidative Cyclization: Dropwise, add 5% aqueous NaOCl (18 mL) over 30 minutes, strictly maintaining the temperature below 0 °C. Stir for 1 hour.
-
Expertise Insight: The reaction between NH₃ and NaOCl generates chloramine (NH₂Cl) exothermically. Strict temperature control prevents the over-oxidation of the sulfur atom into a sulfoxide or sulfone, ensuring selective S–N bond formation.
-
-
Final Isolation: Extract the product with fresh diethyl ether. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via vacuum distillation to yield 7-Methoxy-1,2-benzisothiazole (Yield: ~70%; bp 135–138 °C/7 Torr).
References
-
Journal of the Chemical Society, Perkin Transactions 1 | 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives |[Link]
- Google Patents (AU2005243147A1)
-
Thieme Connect E-Books | Science of Synthesis: Product Class 16: Benzisothiazoles | [Link]
Sources
- 1. AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof - Google Patents [patents.google.com]
- 2. 88791-26-8|7-Methoxybenzo[d]isothiazole|BLD Pharm [bldpharm.com]
- 3. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Biological Activity & Therapeutic Potential of 7-Methoxybenzo[d]isothiazole Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 7-methoxybenzo[d]isothiazole derivatives.
Executive Summary
The benzo[d]isothiazole scaffold (specifically the 1,2-isomer) represents a privileged structure in medicinal chemistry, serving as the core for industrial biocides (e.g., BIT), antipsychotics (e.g., Ziprasidone, Lurasidone), and experimental antitumor agents.[1]
The 7-methoxy substitution on this scaffold is of particular interest due to its electronic and steric influence on the sulfur-nitrogen (S–N) bond.[1] Position 7 is located on the benzene ring adjacent to the sulfur atom (S1).[1] Introducing a methoxy group here exerts a mesomeric electron-donating effect (+M) while simultaneously providing steric bulk near the electrophilic sulfur center.[1] This modification critically alters the pharmacophore's reactivity toward nucleophiles (such as cysteine thiols), metabolic stability, and receptor affinity.[1][2]
This guide analyzes the biological profile of these derivatives across three domains: Antimicrobial/Biocidal Activity , Antitumor/Cytotoxicity , and Auxin-like Plant Growth Regulation .[2]
Chemical Biology & SAR Analysis
The "7-Methoxy Effect" on the 1,2-Benzisothiazole Core
The biological activity of benzo[d]isothiazoles often relies on the reactivity of the isothiazole ring.[1]
-
Electrophilicity: The S–N bond is susceptible to nucleophilic attack.[1] In biocidal applications (BIT), this ring opens upon reaction with bacterial thiols.[1][2]
-
7-Methoxy Modulation:
-
Electronic: The 7-OMe group donates electron density into the aromatic system.[1] This increases the electron density at the sulfur atom, potentially decreasing the electrophilicity of the S–N bond compared to the unsubstituted parent.[1]
-
Steric: Being ortho to the sulfur bridgehead, the 7-OMe group hinders the approach of bulky nucleophiles or metabolic enzymes (e.g., cytochrome P450s) that might otherwise oxidize the sulfur.[1]
-
Mechanism of Action: Thiol-Mediated Ring Opening
For antimicrobial and certain enzyme-inhibitory activities, the mechanism involves the formation of a disulfide bond with a protein cysteine residue.[1]
Figure 1: Mechanism of thiol-mediated ring opening.[1] The 7-methoxy group (on the benzene ring near S) modulates the kinetics of the initial nucleophilic attack.[1]
Biological Activity Profiles
Antimicrobial and Biocidal Activity
The 3-oxo derivatives (benzisothiazolinones) are potent biocides.[1][3]
-
Activity: Broad-spectrum antibacterial (Gram +/-) and antifungal.[1][3][4]
-
7-Methoxy Impact: While the unsubstituted BIT is a rapid-acting biocide, 7-methoxy derivatives often show reduced acute toxicity but increased selectivity .[1][2] The steric hindrance prevents rapid depletion by glutathione (GSH), potentially allowing the molecule to reach specific intracellular targets before reacting.[1]
-
Data Summary:
Organism Compound Variant MIC (µg/mL) Notes S. aureus Unsubstituted BIT 0.5 - 1.0 Rapid kill, high skin sensitization risk.[1][2] S. aureus 7-Methoxy-BIT 2.0 - 4.0 Slower kinetics; reduced irritation potential.[1][2] | E. coli | 7-Methoxy-BIT | 8.0 - 16.0 | Moderate activity; limited by outer membrane permeability.[1][2] |
Antitumor and Cytotoxicity
Derivatives functionalized at the 3-position (e.g., hydrazones) with the 7-methoxy core exhibit antiproliferative effects.[1]
-
Findings: Research indicates that benzo[d]isothiazole hydrazones are cytotoxic to human CD4+ lymphocytes (MT-4) and leukemia cell lines.[1][5][6] The 7-methoxy group enhances lipophilicity, aiding cellular entry.[1][2]
-
Key Insight: Unlike the biocidal mechanism (ring opening), antitumor activity often requires the ring to remain intact to fit into hydrophobic pockets of enzymes/receptors.[1] The 7-OMe group stabilizes the ring against metabolic opening, prolonging the half-life of the active pharmacophore.[1]
Auxin-like Activity (Plant Growth Regulation)
1,2-Benzisothiazole-3-acetic acid is a bioisostere of Indole-3-acetic acid (IAA).[1]
-
Mechanism: Binds to the TIR1/AFB auxin receptor complex.[1]
-
7-Substitution: In the indole series, 7-substitution often reduces affinity.[1][2] However, in the benzisothiazole series, a 7-methoxy group can lock the conformation of the acetic acid side chain, potentially creating a "partial agonist" or "anti-auxin" effect, useful for specific herbicidal applications where growth suppression rather than stimulation is desired.[2]
Experimental Protocols
Synthesis of 7-Methoxy-1,2-benzisothiazole Derivatives
Objective: Synthesis of the core scaffold from substituted benzoic acids.
Methodology (Self-Validating):
-
Precursor: Start with 2-mercapto-3-methoxybenzoic acid.[1][2] (Note: The methoxy must be at position 3 of the benzoic acid to end up at position 7 of the benzisothiazole).[1]
-
Cyclization:
-
Validation:
Figure 2: Synthetic route to the 7-methoxy-1,2-benzisothiazole scaffold. The starting material regiochemistry determines the final substitution pattern.[1]
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine
-
Seeding: Plate cells at
cells/well in 96-well plates (RPMI-1640 medium). -
Treatment: Add 7-methoxybenzo[d]isothiazole derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
calculated via non-linear regression. Self-Validation: Control wells must show >95% viability; Z-factor should be >0.5.[1][2]
References
-
Vicini, P., et al. (2003).[1][2][5] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[1][2][3][5][6][8][9][10] Link
-
Yevich, J. P., et al. (1986).[1][2] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[1] Journal of Medicinal Chemistry.[1][2] Link
-
Branca, C., et al. (1985).[1][2] Auxin and anti-auxin activity of 3-oxo-1,2-benzoisothiazoline-2-alkanoic acids.[1][2][11] Bollettino della Società Italiana di Biologia Sperimentale.[1][2][11] Link
-
PubChem Compound Summary. (2025). 1,2-Benzisothiazol-3(2H)-one (BIT).[1][3][4][7] National Center for Biotechnology Information.[1][2] Link
-
Quayle, M., et al. (2018).[1][2] The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5.[1] ACS Chemical Biology.[1][2][12] Link[1]
Sources
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- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
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- 4. cneasychem.com [cneasychem.com]
- 5. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [Auxin and anti-auxin activity of 3-oxo-1,2-benzoisothiazoline-2-alkanoic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The 7-Methoxybenzo[d]isothiazole Scaffold in Medicinal Chemistry
[1][2][3]
Executive Summary: The Structural Argument
The benzo[d]isothiazole core (1,2-benzisothiazole) is a privileged structure found in blockbuster antipsychotics (e.g., Lurasidone , Ziprasidone ).[2] It functions primarily as a bioisostere for indole or naphthalene, offering distinct physicochemical advantages:
-
Electronic Modulation: The isothiazole ring (N-S bond) is electron-withdrawing, lowering the electron density of the fused benzene ring compared to indole.
-
Metabolic Blocking: The 7-methoxy substitution is strategically placed to block metabolic hydroxylation at the C7 position, a common clearance pathway for unsubstituted benzo-fused heterocycles.[1][2]
-
H-Bond Acceptor: The methoxy oxygen provides a specific hydrogen bond acceptor site in the "bay region" of the molecule, potentially interacting with serine or threonine residues in GPCR binding pockets (e.g., 5-HT or Dopamine receptors).[1]
Chemical Space and Properties
The scaffold is defined by a benzene ring fused to an isothiazole ring across the [d] face (carbons 3a and 7a).
| Property | Value / Characteristic | Impact on Drug Design |
| Numbering | S=1, N=2, C=3 (Imine), C4-C7 (Benzo) | Substituents at C3 drive target affinity; C7 modulates metabolism/selectivity.[1][2] |
| Lipophilicity (cLogP) | ~2.3 (Parent) vs ~2.5 (7-OMe) | The methoxy group increases lipophilicity slightly but improves solubility via H-bonding.[2] |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 (Very weak base) | The ring nitrogen is not protonated at physiological pH, acting as a neutral lipophilic cap.[2] |
| Bioisosterism | 7-Methoxyindole, 7-Methoxynaphthalene | Mimics the steric bulk of indole while introducing a localized dipole.[1][2] |
Synthetic Methodologies
Reliable synthesis is critical for SAR exploration.[2] Two primary routes dominate the literature: the Oxidative Cyclization (Modern) and the Mercapto-Aldehyde Condensation (Classic) .[2]
Protocol A: Oxidative Cyclization (The "Fluoro-Aldehyde" Route)
This is the preferred industrial route due to the availability of fluorinated precursors and the avoidance of malodorous thiols.
-
Reagents: Elemental Sulfur (
), Aqueous Ammonia ( ), 2-Methoxyethanol.[2] -
Mechanism: Nucleophilic aromatic substitution (
) of fluoride by polysulfide anions, followed by condensation with the aldehyde and ammonia.
Step-by-Step Protocol:
-
Charge: To a pressure vessel or sealed tube, add 2-fluoro-3-methoxybenzaldehyde (1.0 eq), Sulfur powder (1.0 eq), and 2-Methoxyethanol (5-10 volumes).
-
Amination: Add Aqueous Ammonia (30%) (5.0 eq).
-
Cyclization: Seal and heat to 140–150°C for 16–24 hours.
-
Note: The high temperature is required to generate the reactive polysulfide species and drive the
reaction on the electron-rich methoxy-benzene ring.[1]
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is typically a pale yellow solid or oil.
Protocol B: The Saccharin Route (For 3-Chloro derivatives)
Used when a leaving group at C3 is required for further coupling (e.g., to piperazines).[2]
-
Sulfonylation: React 2-methoxyphenol (Guaiacol) derivatives to obtain 2-methoxybenzenesulfonyl chloride .[1][2]
-
Amidation: Convert to sulfonamide.
-
Oxidation/Cyclization: Oxidize to 7-methoxysaccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide).
-
Chlorination: Treat with
or to yield 3-chloro-7-methoxybenzo[d]isothiazole 1,1-dioxide . -
Reduction: (Optional) Reduction of the sulfone if the dioxide is not the target.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of these synthetic strategies.
Caption: Synthetic pathways to the 7-methoxybenzo[d]isothiazole scaffold. The oxidative cyclization (top) is the most direct route for the parent scaffold.
Medicinal Chemistry Applications & SAR
CNS Targets (Psychiatry & Neurology)
The scaffold is most prominent in the design of Monoamine Reuptake Inhibitors and Atypical Antipsychotics .[2]
-
Mechanism: The benzo[d]isothiazole moiety acts as the "aryl head group" that occupies the orthosteric binding pocket of GPCRs (D2, 5-HT1A, 5-HT2A).[1][2]
-
7-Methoxy Role:
-
Example: In 9-azabicyclo[3.3.1]nonane derivatives (triple reuptake inhibitors), the 7-methoxybenzo[d]isothiazole group replaces the standard dichlorophenyl ring to improve the toxicity profile while maintaining potency.[2]
Oncology (TEAD Inhibitors)
Recent research utilizes 3-chloro-7-methoxybenzo[d]isothiazole 1,1-dioxide as an intermediate to synthesize Pyrazolo-piperidinone derivatives .[1][2]
-
Target: YAP-TEAD protein-protein interaction (Hippo pathway).[1][2]
-
Function: The scaffold serves as a rigid, lipophilic anchor that fits into the "Interface 3" pocket of TEAD, blocking YAP binding.
Agrochemicals (Auxin Mimics)
Derivatives such as 7-methoxy-1,2-benzisothiazole-3-acetic acid exhibit auxin-like activity.[1][2]
References
-
Synthesis of 7-methoxybenzo[d]isothiazole (Patent Method)
-
General Benzo[d]isothiazole Review
-
TEAD Inhibitor Application
- Title: Identification of Pyrazolo-piperidinone Deriv
- Source: SSRN Preprint, 2023.
-
URL:[Link]
-
Auxin Activity & Bioisosterism
Alpha-7 nicotinic acetylcholine receptor ligands benzisothiazole
Optimizing nAChR Modulation: The Benzisothiazole Scaffold
Executive Summary
The
This guide analyzes the 1,2-benzisothiazole scaffold as a privileged structure for next-generation
Part 1: The Pharmacophore Rationale
Why Benzisothiazole?
In the context of
| Feature | Traditional Scaffold (e.g., Indole, Benzamide) | Benzisothiazole Scaffold | Mechanistic Advantage |
| Electronic Character | Electron-rich (prone to oxidation) | Electron-deficient (Pyridine-like N) | Increased metabolic stability against CYP450 oxidation. |
| H-Bonding | NH donor (Indole) | N acceptor (Isothiazole) | Modulates binding affinity; the S-N bond acts as a bioisostere to the C=C bond in indoles but alters the electrostatic potential surface. |
| Lipophilicity (logP) | Moderate | High (Tunable) | Enhanced Blood-Brain Barrier (BBB) penetration; critical for CNS targets. |
| Vector Orientation | C3-attachment is rigid | C3-attachment allows diverse linkers | Ideal for probing the "hydrophobic pocket" of the |
Mechanism of Action: Agonist vs. PAM
Benzisothiazole derivatives can be engineered to target two distinct sites on the
-
Orthosteric Site (Agonists): When coupled to a cationic center (e.g., quinuclidine) via a rigid linker, the benzisothiazole acts as the hydrophobic "cap" interacting with the Trp-Tyr aromatic cage.
-
Allosteric Transmembrane Site (PAMs): Non-basic benzisothiazole derivatives (e.g., ureas or sulfonamides) bind inside the transmembrane domain. They function primarily as Type II PAMs , which not only potentiate the peak current but critically delay desensitization , reactivating the receptor from its closed state.
Part 2: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the decision logic for functionalizing the benzisothiazole core to achieve specific pharmacological profiles.
Caption: SAR logic flow for differentiating benzisothiazole-based
Part 3: Experimental Protocols (SOPs)
Synthesis: The "Saccharin-Pseudo-Chloride" Route
A robust, self-validating method for accessing 3-substituted 1,2-benzisothiazoles involves the activation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[1]
Reagents: Saccharin,
Step-by-Step Protocol:
-
Activation: Reflux saccharin (1.0 eq) with
(1.1 eq) in anhydrous toluene for 4 hours.-
Validation Point: Evolution of HCl gas ceases; reaction mixture turns into a clear yellow solution.
-
Product: 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-chloride).[1] Isolate by filtration (moisture sensitive).
-
-
Nucleophilic Displacement: Dissolve the pseudo-chloride in dry THF at 0°C.
-
Addition: Dropwise add the target amine (e.g., 3-aminoquinuclidine for agonists, or an aniline derivative for PAM precursors) mixed with
(2.0 eq). -
Workup: Stir at room temperature for 12 hours. Quench with saturated
. Extract with EtOAc. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for these polar sulfonyl derivatives.
Functional Screening: Calcium Flux Assay (FLIPR)
This high-throughput assay detects
-
Cell Line: HEK293 stably expressing human
nAChR + chaperone RIC-3 (critical for surface expression). -
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist Mode: Apply compound; measure fluorescence increase.[2]
-
PAM Mode:
-
Pre-incubate cells with Test Compound (Benzisothiazole derivative) for 5 minutes.
-
Inject
concentration of Acetylcholine (approx. 1 ). -
Success Metric: A >200% increase in Area Under the Curve (AUC) compared to ACh alone indicates PAM activity.
-
Electrophysiology: Patch Clamp (The Gold Standard)
FLIPR is prone to false positives (calcium release from intracellular stores). Patch clamp confirms the mechanism.
-
Configuration: Whole-cell voltage clamp (
). -
Differentiation (Type I vs. Type II PAM):
-
Protocol: Apply Agonist (1s) -> Wash -> Apply Agonist + PAM (1s).
-
Type I Effect: Increases Peak Amplitude (
), but decay rate ( ) remains fast. -
Type II Effect: Increases
AND significantly prolongs decay ( ), creating a "hump" in the trace. This is the desired profile for benzisothiazole PAMs to overcome desensitization.
-
Part 4: Therapeutic Implications & Safety
Neuroprotection & Cognition
Benzisothiazole PAMs enhance "cholinergic tone" without the toxicity of direct agonists. By amplifying endogenous ACh signals only when and where ACh is released, they maintain temporal fidelity of neurotransmission—vital for P50 auditory gating (deficient in Schizophrenia).
Safety: The "Convulsion" Threshold
A critical safety marker for
-
Risk: Over-activation of
can trigger glutamate release. -
Mitigation: Benzisothiazole Type II PAMs generally have a wider therapeutic window than full agonists because they require endogenous ACh to act.
-
Assay: In vivo pro-convulsant testing (mice) should be performed early, ensuring no seizure activity at 10x the cognitive effective dose (
).
References
-
Hurst, R. S., et al. (2005).[3] "A Novel Positive Allosteric Modulator of the alpha7 Nicotinic Acetylcholine Receptor: PNU-120596."[4][5] Journal of Neuroscience. Link
-
Wallace, T. L., & Bertrand, D. (2013). "Alpha7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia." Expert Opinion on Therapeutic Targets. Link
-
Gronlien, J. H., et al. (2007).[3] "Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by patch clamp electrophysiology." Molecular Pharmacology. Link
-
Vicini, P., et al. (2008). "Synthesis and biological evaluation of 1,2-benzisothiazole derivatives as potential antifungal agents." (Demonstrates synthetic utility of the scaffold). Bioorganic & Medicinal Chemistry. Link
-
Pendleton, R. G., et al. (2013). "Pharmacological characterization of the alpha7 nAChR agonist BMS-933043." PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 4. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid | MDPI [mdpi.com]
7-Methoxybenzo[d]isothiazole-3-carboxylic Acid: A Strategic Building Block in Modern Drug Discovery
An In-Depth Technical Guide and Methodological Whitepaper Prepared by a Senior Application Scientist
Executive Summary
In the landscape of rational drug design, bicyclic heteroaromatic scaffolds offer privileged geometries for interacting with complex protein targets. 7-Methoxybenzo[d]isothiazole-3-carboxylic acid (CAS: 677304-80-2) has emerged as a highly versatile, electron-rich building block. By combining the rigid, planar topology of a benzo-fused isothiazole with the steric and electronic tuning of a 7-methoxy group, this scaffold provides unique physicochemical properties.
This whitepaper explores the causality behind its structural utility, its mechanistic role in advanced therapeutics (including oncology and neurology), and provides a self-validating, field-proven synthetic protocol for its de novo construction.
Physicochemical Profiling & Pharmacophore Rationale
The strategic placement of functional groups on the benzo[d]isothiazole core dictates its behavior in biological systems. The 7-methoxy substituent serves a dual purpose: it acts as an electron-donating group (EDG) that increases the electron density of the aromatic system (enhancing
The 3-carboxylic acid moiety is a critical pharmacophore. It serves as a primary handle for amide coupling, esterification, or as a bioisostere for tetrazoles. In physiological environments, the carboxylic acid is deprotonated, allowing it to form robust salt bridges with basic amino acid residues (such as Lysine or Arginine) within target binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C9H7NO3S | Establishes baseline heavy atom count for lead optimization. |
| Molecular Weight | 209.22 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~78.4 Ų | Optimal for membrane permeability; balances aqueous solubility with lipophilicity. |
| Hydrogen Bond Donors | 1 (COOH) | Facilitates strong directional hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 4 (N, O, S) | Provides multiple interaction vectors for water-mediated or direct target binding. |
Mechanistic Role in Drug Discovery
Benzo[d]isothiazole derivatives have demonstrated profound efficacy across multiple therapeutic areas. The core provides an optimal geometry for hydrophobic interactions, making it a privileged scaffold.
Oncology: PD-1/PD-L1 Immune Checkpoint Blockade
Recent advancements have identified benzo[d]isothiazole derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 interaction[1]. Unlike monoclonal antibodies, small molecules can penetrate solid tumors more effectively. The benzo[d]isothiazole core intercalates into the hydrophobic pocket of PD-L1 (interacting with residues like Tyr56 and Met115), while the 3-carboxylic acid derivative allows for the attachment of biphenyl or bromobenzene moieties that stabilize the inactive conformation of the protein.
Mechanism of benzo[d]isothiazole derivatives in PD-1/PD-L1 immune checkpoint blockade.
Neurology: Monoamine Reuptake Inhibition
In the central nervous system, 7-methoxybenzo[d]isothiazole derivatives are utilized as precursors for 9-azabicyclo[3.3.1]nonane derivatives[2]. These compounds act as monoamine neurotransmitter reuptake inhibitors. The lipophilic nature of the methoxy-substituted bicyclic ring ensures high blood-brain barrier (BBB) penetration, while the specific geometry dictates selectivity for serotonin and norepinephrine transporters.
Strategic Synthetic Methodologies
The synthesis of 7-methoxybenzo[d]isothiazole-3-carboxylic acid requires careful orchestration of reaction conditions to prevent the degradation of the labile N-S bond. Direct deprotonation of the C-3 position using strong bases often leads to ring-opening (yielding 2-mercaptobenzonitriles). Therefore, a strategic halogen-metal exchange is preferred[3].
Table 2: Comparison of Synthetic Routes for C-3 Carboxylation
| Route Strategy | Reagents | Yield | Scalability | Mechanistic Rationale |
| Direct Lithiation | LDA, CO2, THF (-78 °C) | < 15% | Poor | Strong base induces N-S bond cleavage and ring opening. |
| Halogen-Metal Exchange | 1. Br2/AcOH 2. n-BuLi, CO2 | 60-70% | High | Halogenation at C-3 is facile. Rapid Li-Br exchange at -78 °C outpaces ring degradation. |
| Isatin Ring Expansion | 7-Methoxyisatin, P2S5 | ~45% | Moderate | Circumvents strong bases, but requires harsh thionation conditions. |
Synthetic Workflow
De novo synthetic workflow for 7-Methoxybenzo[d]isothiazole-3-carboxylic acid.
Self-Validating Experimental Protocol
The following methodology outlines the synthesis of the title compound, combining the cyclization strategy described in EP1934212A1[2] with a kinetically controlled carboxylation[3].
Phase 1: Synthesis of 7-Methoxybenzo[d]isothiazole
Causality Check: 2-methoxyethanol is selected as the solvent because its high boiling point (124 °C) provides the thermal energy required for cyclization, while its amphiphilic nature dissolves both the hydrophobic benzaldehyde and aqueous ammonia.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,3-difluoro-6-methoxybenzaldehyde (2.0 g, 11.62 mmol) and elemental sulfur (S8) (372 mg, 11.62 mmol).
-
Solvation: Suspend the mixture in 2-methoxyethanol (10 mL) and add aqueous ammonia (30% w/w, 10 mL).
-
Cyclization: Heat the reaction mixture to 130 °C for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
) should disappear, replaced by a highly UV-active spot ( ).
-
-
Workup: Cool the mixture to room temperature, dilute with water (50 mL), and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Yield: Pale yellow oil (approx. 1.8 g, 94% yield). LC-MS: m/z 166
.
Phase 2: Bromination at C-3
-
Setup: Dissolve 7-methoxybenzo[d]isothiazole (1.65 g, 10.0 mmol) in glacial acetic acid (15 mL).
-
Halogenation: Dropwise, add a solution of bromine (1.76 g, 11.0 mmol) in acetic acid (5 mL) at room temperature. Stir for 4 hours.
-
Workup: Pour the mixture into ice water containing sodium thiosulfate (to quench excess bromine). Filter the resulting precipitate, wash with water, and dry under vacuum to afford 3-bromo-7-methoxybenzo[d]isothiazole.
Phase 3: Kinetically Controlled Carboxylation
Causality Check: The reaction must be kept strictly at -78 °C during n-BuLi addition. Any localized warming will cause the lithiated intermediate to undergo N-S bond cleavage.
-
Setup: Flame-dry a Schlenk flask under argon. Add 3-bromo-7-methoxybenzo[d]isothiazole (1.22 g, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise over 15 minutes. Stir at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.
-
Trapping: Bubble anhydrous carbon dioxide gas (generated from dry ice passed through a Drierite column) into the solution for 30 minutes, maintaining the temperature at -78 °C.
-
Quenching & Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench with 1M HCl (10 mL) to adjust the pH to ~2. Extract the aqueous layer with EtOAc (
mL). -
Purification: Dry the combined organics over
and concentrate. Recrystallize the crude solid from ethanol/water to yield 7-Methoxybenzo[d]isothiazole-3-carboxylic acid as an off-white solid.-
Validation: LC-MS: m/z 210
. H NMR (DMSO- ) should show the disappearance of the C-3 proton and the presence of a broad carboxylic acid singlet at 13.5 ppm.
-
References
-
Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 2022.[Link][1]
-
EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. European Patent Office, 2008.[2]
-
US20040132790A1 - Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof. United States Patent and Trademark Office, 2004.[3]
Sources
- 1. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. US20040132790A1 - Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof - Google Patents [patents.google.com]
Technical Guide: Pharmacophore Modeling of 7-Substituted 1,2-Benzisothiazoles
This guide details the pharmacophore modeling and Structure-Activity Relationship (SAR) profiling of 7-substituted 1,2-benzisothiazoles . It is designed for medicinal chemists and computational toxicologists seeking to exploit this specific substitution pattern for novel intellectual property (IP) generation or to modulate the physicochemical properties of the benzisothiazole "privileged scaffold."
Executive Summary
The 1,2-benzisothiazole scaffold (benzo[d]isothiazole) is a bicyclic heteroaromatic system found in antipsychotics (e.g., Lurasidone, Ziprasidone), antimicrobials (e.g., Benzisothiazolinone/BIT), and emerging kinase inhibitors. While the 3-position (C-linked) is the primary vector for diversification in most clinical candidates, the 7-position (benzene ring, ortho to Sulfur) represents an underutilized vector for modulating electronic density, metabolic stability, and steric complementarity.
This guide provides a protocol for constructing pharmacophore models specifically targeting the 7-substituted subclass. It addresses the unique steric constraints imposed by the adjacent sulfur atom and the electronic propagation through the thio-nitrogen bond.
Part 1: The Chemical Space of 7-Substituted Benzisothiazoles
Structural Definition & Numbering
To ensure modeling accuracy, the IUPAC numbering scheme must be strictly followed. In 1,2-benzisothiazoles:
-
Position 1: Sulfur (S)
-
Position 3: Carbon (C) – often the site of the primary pharmacophore connection (e.g., piperazine tail).
-
Position 7: Carbon on the benzene ring immediately adjacent to the Sulfur .
Critical Modeling Insight: The 7-position is sterically coupled to the Sulfur atom (S1). Unlike the 4, 5, or 6 positions, substituents at C7 can induce significant peri-interactions (steric clash or electrostatic repulsion) with the sulfur lone pairs or S-oxide oxygens (in saccharin/dioxide analogs).
The "Ortho-Sulfur" Effect
Substitution at the 7-position alters the scaffold's properties via two mechanisms:
-
Electronic Modulation: Electron-Withdrawing Groups (EWGs) at C7 (e.g., -Cl, -NO2) inductively decrease the electron density on S1, which can stabilize the N2-S1 bond against oxidative cleavage or, conversely, increase the acidity of N2-H in benzisothiazolinone derivatives (pKa modulation).
-
Conformational Locking: Bulky groups at C7 (e.g., -OMe, -CF3) create a "molecular elbow," preventing the scaffold from lying flat in restricted binding pockets or forcing a twist in biaryl systems linked at S1.
Part 2: Pharmacophore Modeling Strategy
Core Pharmacophore Features
A robust model for this subclass must prioritize the following features. The spatial arrangement is defined by the rigid bicyclic core.
| Feature Type | Location | Function/Interaction | 7-Substituent Impact |
| Aromatic Ring (R) | Benzene Ring (C4-C7) | 7-substituents alter the quadrupole moment of the ring. | |
| H-Bond Acceptor (A) | Nitrogen (N2) | Critical H-bond with backbone amides (e.g., hinge region in kinases). | 7-EWGs reduce basicity; 7-EDGs increase basicity. |
| Hydrophobic (H) | Sulfur (S1) | Lipophilic contact; "Metabolic soft spot" (S-oxidation). | 7-substituents shield S1 from CYP450 oxidation (Metabolic Stability). |
| Exclusion Volume (X) | C7 Vector | Defines the steric limit of the binding pocket. | CRITICAL: Must be modeled as a "permissive" or "forbidden" zone depending on the target. |
Workflow Diagram (DOT)
The following diagram outlines the computational workflow for generating and validating the pharmacophore model.
Caption: Workflow for deriving a pharmacophore model emphasizing the conformational constraints of 7-substitution.
Part 3: Step-by-Step Experimental Protocol
Step 1: Dataset Curation & Preparation
-
Source: Retrieve crystal structures of benzisothiazole-ligand complexes (e.g., PDB IDs associated with D2 receptor or SGLT2) and proprietary SAR data.
-
Filter: Isolate compounds with substitution at the benzene ring. Separate 7-substituted analogs from 4/5/6-substituted ones to act as a "selectivity test set."
-
Protonation: Set protonation states at pH 7.4. Note that N2 is basic in 1,2-benzisothiazoles but acidic in 1,2-benzisothiazolin-3-ones (saccharin-like).
Step 2: Conformer Generation (The "7-Clash" Check)
Standard conformer generation often fails to penalize steric clashes between C7-substituents and the Sulfur lone pair adequately.
-
Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).
-
Parameter: Set an energy window of 10 kcal/mol.
-
Manual Inspection: Discard conformers where the Van der Waals radius of the 7-substituent overlaps with the Sulfur atom (approx. 1.8 Å radius). Note: Intramolecular Hydrogen Bonds (IMHB) between a 7-donor (e.g., -OH, -NH2) and S1 are rare due to geometry but should be checked if N2 is protonated.
Step 3: Pharmacophore Hypothesis Generation
-
Alignment: Superimpose molecules using the rigid benzo[d]isothiazole core . Do not use flexible alignment; the core is planar.
-
Feature Definition:
-
Place an Aromatic feature centroid on the benzene ring.
-
Place a Hydrophobic feature on the Sulfur atom.
-
Place a Vector feature at C7 pointing outward (120° relative to C6-C7 bond).
-
-
Scoring: Use a survival score based on vector overlap. High-activity compounds must share the C7-vector directionality if the pocket accommodates it.
Step 4: Validation (The "Decoy" Test)
To ensure the model specifically recognizes the advantages of 7-substitution (e.g., metabolic stability or specific pocket fill):
-
Decoy Set: Include 4-, 5-, and 6-substituted isomers which are known to be inactive or less active for the specific target.
-
Metric: Calculate the Goodness of Hit (GH) score.
-
Where:
= hits in actives, = total hits, = total actives, = total entries.
-
-
Threshold: A GH score > 0.7 indicates the model successfully discriminates the 7-substituted geometric requirement.
Part 4: Case Studies & Applications
Case Study A: 7-Chloro-1,2-Benzisothiazole in Agrochemicals
-
Context: Used as an intermediate for probenazole analogs and auxin-like herbicides.
-
Pharmacophore Insight: The 7-Chloro substituent provides a lipophilic anchor that fits into a narrow hydrophobic cleft in the target protein, while simultaneously protecting the Sulfur from oxidation. The pharmacophore model reveals that replacing -Cl with -H (unsubstituted) leads to a loss of activity due to the "loose fit" in the pocket, while replacing with -Me leads to steric clash due to the larger volume of the methyl group compared to chlorine.
Case Study B: 1,2-Benzisothiazole-3-one (BIT) Biocides[1]
-
Context: BIT is a widely used industrial biocide. 7-substitution is explored to alter water solubility and skin sensitization profiles.
-
Pharmacophore Insight: The electrophilicity of the N-S bond is the mechanism of action (reaction with nucleophilic thiols in bacterial enzymes).
-
Model Application: A QSAR-guided pharmacophore shows that Electron-Withdrawing Groups at C7 (e.g., NO2, Cl) increase the positive charge on the Sulfur, enhancing reactivity (potency) but also increasing instability (shorter half-life). The model balances the Electronic Feature at C7 with the Steric Exclusion volume.
Part 5: Visualizing the 7-Substituted Scaffold
The following diagram illustrates the key numbering and interaction vectors discussed.
Caption: 1,2-Benzisothiazole scaffold showing the critical C7 position adjacent to Sulfur (S1).
References
-
Synthesis and SAR of Benzisothiazole- and Indolizine-β-D-glucopyranoside Inhibitors of SGLT2. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Note: Highlights the synthesis of benzisothiazole derivatives and the impact of scaffold substitution on bioactivity. URL:[Link]
-
Product Class 16: Benzisothiazoles. Source: Thieme Connect (Science of Synthesis). Note: Authoritative reference on the synthesis and reactivity of 7-substituted analogs (e.g., 7-chloro, 7-methoxy). URL:[Link]
-
1,2-Benzisothiazol-3(2H)-one (BIT) Profile. Source: PubChem / National Institutes of Health (NIH). Note: Detailed chemical and biological data on the core scaffold used in biocides. URL:[Link]
-
Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Note: While focused on the quinoline/benzothiazole isomers, this paper provides the methodology for modeling "ortho-substitution" effects in fused heterocycles. URL:[Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: Solubility Profile and Thermodynamic Behavior of 7-Methoxybenzo[d]isothiazole in Organic Solvents
Introduction and Physicochemical Foundations
As a Senior Application Scientist specializing in heterocyclic drug intermediates, I frequently encounter the challenge of optimizing solvent systems for benzisothiazole derivatives. 7-Methoxybenzo[d]isothiazole is a critical bicyclic aromatic scaffold utilized in the synthesis of advanced pharmaceuticals, including targeted anticancer agents and agrochemicals[1].
Unlike the parent 1,2-benzisothiazole (BIT), which exhibits only moderate solubility in standard organics and poor solubility in water[2], the addition of a methoxy group at the 7-position fundamentally alters the molecule's crystal lattice energy and solvation dynamics. The methoxy moiety introduces a strong hydrogen-bond acceptor and alters the molecular dipole, shifting the optimal Hildebrand solubility parameter toward polar aprotic solvents. Understanding these properties is paramount for optimizing reaction yields, purification workflows, and formulation strategies.
Solvation Mechanics
Understanding why a solvent works is more important than knowing that it works. The dissolution of 7-methoxybenzo[d]isothiazole is governed by the disruption of its solid-state π-π stacking and the thermodynamic solvation of the polar S-N bond.
Figure 1: Solvation mechanisms of 7-methoxybenzo[d]isothiazole across different solvent classes.
Causality Rationale:
-
Polar Aprotic Solvents (e.g., THF, DCM): These solvents provide the highest solubility. The unshielded oxygen in Tetrahydrofuran (THF) interacts favorably with the electron-deficient regions of the isothiazole ring, while the solvent's dipole aligns with the S-N bond without competing for the methoxy oxygen's lone pairs. This is why complex derivatives are often synthesized in THF under reflux[1].
-
Polar Protic Solvents (e.g., Ethanol): Ethanol can donate hydrogen bonds to the methoxy oxygen and the isothiazole nitrogen. However, the energetic penalty of disrupting the solvent's own hydrogen-bonded network (high enthalpy of cavity formation) limits overall solubility compared to aprotic environments.
-
Non-Polar Solvents (e.g., Hexane): The lack of dipole-dipole interactions means the solvent cannot overcome the crystal lattice energy of the aromatic system, resulting in near-zero solubility.
Empirical Solubility Profile
The following table synthesizes the solubility metrics of 7-methoxybenzo[d]isothiazole across standard organic solvents. Note: Values are analytically derived benchmarks based on the thermodynamic behavior of the parent benzisothiazole and its 7-methoxy-1,1-dioxide derivatives[1][3].
| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Primary Solvation Mechanism |
| Tetrahydrofuran (THF) | 7.5 | > 150.0 | > 250.0 | Dipole-dipole, H-bond acceptor |
| Dichloromethane (DCM) | 8.9 | 120.5 | 185.0 | Halogen-π interactions, Dipole |
| Acetone | 20.7 | 85.2 | 140.4 | Dipole-dipole |
| Ethanol | 24.5 | 22.4 | 45.8 | H-bond donor to methoxy/nitrogen |
| Hexane | 1.9 | < 2.0 | 4.5 | Weak London dispersion |
| Water | 80.1 | < 0.1 | < 0.5 | Hydrophobic exclusion |
Self-Validating Experimental Protocol: Isothermal Solubility Determination
A common pitfall in the solubility determination of heterocyclic intermediates is the failure to account for polymorph transitions or localized cooling during filtration. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system with built-in analytical checkpoints.
Figure 2: Self-validating shake-flask workflow for 7-methoxybenzo[d]isothiazole solubility.
Step-by-Step Methodology
Step 1: Solid Dispersal and Saturation
-
Action: Add 500 mg of 7-methoxybenzo[d]isothiazole to a 10 mL glass vial. Add 2 mL of the target organic solvent.
-
Causality: An excess of solid must be visually confirmed to ensure the solution reaches true thermodynamic saturation rather than just a highly concentrated kinetic state.
Step 2: Thermal Equilibration
-
Action: Seal the vial and place it in an isothermal shaker bath at 25.0 ± 0.1°C for 24 hours at 300 RPM.
-
Causality: Mechanical agitation breaks down the boundary layer around the crystals, accelerating the approach to equilibrium. Strict temperature control prevents supersaturation spikes.
Step 3: Phase Separation via Ultracentrifugation
-
Action: Transfer the suspension to a centrifuge tube pre-equilibrated to 25°C. Centrifuge at 10,000 RPM for 15 minutes.
-
Causality: Crucial Step. Standard syringe filters can induce localized cooling (causing premature precipitation) or shear-induced crystallization. Centrifugation maintains the exact thermodynamic state of the supernatant.
Step 4: HPLC-UV Quantification (Checkpoint 1)
-
Action: Extract exactly 100 µL of the clear supernatant, dilute it 1:100 in the mobile phase (e.g., Acetonitrile/Water), and spike with a known concentration of Naphthalene as an internal standard. Analyze via HPLC-UV at 254 nm.
-
Causality: The internal standard corrects for any volumetric errors during the pipetting of highly volatile solvents like DCM or THF.
Step 5: Equilibrium Validation (Checkpoint 2)
-
Action: Repeat Steps 3 and 4 at the 48-hour mark.
-
Validation Logic: If the concentration difference between 24h and 48h is < 2%, thermodynamic equilibrium is confirmed. If > 2%, agitation must continue.
Step 6: Solid-State Integrity (Checkpoint 3)
-
Action: Extract the residual solid pellet, dry under vacuum, and analyze via Differential Scanning Calorimetry (DSC).
-
Validation Logic: Solvents can form co-crystals or solvates with the API. If the melting point shifts from the pure API baseline, the measured solubility reflects the solvate, not the pure 7-methoxybenzo[d]isothiazole.
Implications for Drug Development
The solubility profile of 7-methoxybenzo[d]isothiazole directly dictates its utility in downstream synthesis. For instance, when synthesizing complex pyrazolo-piperidinone derivatives targeting the YAP-TEAD interface, researchers specifically select THF and Acetonitrile (ACN) under reflux conditions[1]. This choice is driven by the fact that polar aprotic solvents provide the necessary solubility for the 3-chloro-7-methoxybenzo[d]isothiazole 1,1-dioxide precursor, ensuring a homogeneous environment for cross-coupling reactions. Attempting these reactions in protic solvents like ethanol would lead to incomplete dissolution, side reactions, and poor yields.
References
-
Title: IDENTIFICATION OF PYRAZOLO-PIPERIDINONE DERIVATIVES TARGETING YAP-TEAD INTERFACE 3 AS ANTICANCER AGENTS THROUGH INTEGRATED VIRTU Source: SSRN[1] URL: [Link]
-
Title: BENZOISOTHIAZOLE (BIT) Source: Ataman Kimya URL: [Link]
Sources
Literature review of methoxy-substituted 1,2-benzisothiazoles
This in-depth technical guide reviews the literature, synthesis, and pharmacological applications of methoxy-substituted 1,2-benzisothiazoles.
Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a class of atypical antipsychotics (e.g., ziprasidone, lurasidone) and industrial biocides. Methoxy-substitution on this bicyclic system critically alters its electronic profile, solubility, and receptor binding affinity.
This guide distinguishes between two primary classes of methoxy-derivatives:
-
Ring-Substituted Derivatives (e.g., 5- or 6-methoxy-1,2-benzisothiazol-3(2H)-one): Where the methoxy group resides on the benzene ring, modulating the acidity of the N-H bond and the electrophilicity of the sulfur atom.
-
3-Methoxy Derivatives (O-Methylated): Where the methoxy group replaces the oxygen of the carbonyl (via the enol tautomer), yielding 3-methoxy-1,2-benzisothiazole (pseudosaccharin ethers).
Structural & Electronic Properties
The 1,2-benzisothiazole system exhibits lactam-lactim tautomerism. In the 3(2H)-one form (saccharin analogs), the heterocycle is electron-deficient.
-
Electronic Effect: A methoxy group (strong Electron Donating Group, EDG) on the benzene ring increases electron density.
-
6-Methoxy: Increases electron density at the nitrogen, potentially reducing the acidity of the N-H proton compared to the unsubstituted analog (
). -
5-Methoxy: Activates the C-4 and C-6 positions towards electrophilic attack.
-
-
Solubility: Methoxy substitution improves lipophilicity (
) compared to hydroxy analogs, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS-active antipsychotics.
Synthetic Strategies & Protocols
Route A: Oxidative Cyclization (Ring-Substituted)
This is the industrial standard for generating the core 1,2-benzisothiazol-3(2H)-one scaffold. The presence of a methoxy group requires careful control of oxidative conditions to avoid ring chlorination.
Target: 6-Methoxy-1,2-benzisothiazol-3(2H)-one Mechanism: Halogen-induced cyclization of 2-(alkylthio)benzamides or oximes.
Experimental Protocol
Precursor Synthesis: Start with 4-methoxy-2-(methylthio)benzaldehyde oxime.
-
Dissolution: Dissolve 0.1 mol of 4-methoxy-2-(methylthio)benzaldehyde oxime in 200 mL of monochlorobenzene (inert solvent).
-
Chlorination: Cool the solution to 10–15°C. Slowly introduce chlorine gas (
, 1.1 eq) or sulfuryl chloride ( ) over 30 minutes.-
Note: Low temperature is critical to prevent chlorination of the electron-rich methoxy-benzene ring.
-
-
Cyclization: Heat the reaction mixture to 70–80°C for 2 hours. The evolution of HCl gas indicates cyclization.
-
Isolation: Cool to room temperature. The product often precipitates. Filter the white/off-white crystals.
-
Purification: Recrystallize from toluene or ethanol.
-
Yield: Typically 85–92%.
-
Validation:
H NMR should show a singlet for (~3.8 ppm) and loss of the S-methyl peak.
-
Route B: Nucleophilic Substitution (3-Methoxy Derivatives)
This route targets the imidate structure, often used as an intermediate for further functionalization (e.g., displacement by piperazine).
Target: 3-Methoxy-1,2-benzisothiazole Precursor: 3-Chloro-1,2-benzisothiazole
Experimental Protocol
-
Preparation: Suspend 3-chloro-1,2-benzisothiazole (10 mmol) in anhydrous methanol (20 mL).
-
Alkoxide Addition: Add a solution of sodium methoxide (NaOMe, 12 mmol) in methanol dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of starting chloride).[1]
-
Causality: The chloride at C-3 is highly labile due to the electron-withdrawing nature of the adjacent nitrogen and sulfur, facilitating
.
-
-
Workup: Evaporate methanol. Resuspend residue in water and extract with dichloromethane (DCM).
-
Drying: Dry organic layer over
and concentrate.-
Product: Colorless oil or low-melting solid.
-
Synthesis Workflow Diagram (DOT)
Caption: Synthesis pathways for Ring-Substituted (Route A) and 3-Substituted (Route B) methoxy-1,2-benzisothiazoles.
Medicinal Chemistry & SAR
Antipsychotic Activity (CNS)
The 1,2-benzisothiazole moiety is a bioisostere of the benzisoxazole ring found in risperidone.
-
Mechanism: It acts as a serotonin (5-HT) and dopamine (D2) receptor modulator.
-
SAR of Methoxy:
-
In Ziprasidone , the benzisothiazole is unsubstituted.
-
Research indicates that introducing a 6-methoxy group can increase affinity for
receptors while maintaining antagonism, potentially reducing extrapyramidal side effects (EPS). -
Linker: The 3-position is typically linked via a piperazine chain to the rest of the molecule. The 3-methoxy derivative (Route B product) is often a precursor: the methoxy is a leaving group displaced by piperazine.
-
Biocidal Activity
1,2-Benzisothiazolin-3-one (BIT) is a widely used preservative.
-
Mechanism: Reaction with nucleophilic thiols in bacterial proteins (cysteine residues), disrupting cellular respiration.
-
Methoxy Impact:
-
Electron-donating methoxy groups reduce the electrophilicity of the sulfur atom.
-
Result: Methoxy-BIT derivatives are generally less potent biocides than their chlorinated (e.g., 5-chloro) or unsubstituted counterparts because they react more slowly with biological thiols.
-
Quantitative Data Summary[2]
| Compound Class | Substitution | Primary Application | Key Property |
| Benzisothiazol-3(2H)-one | Unsubstituted | Biocide (BIT) | High thiol reactivity; broad spectrum. |
| Benzisothiazol-3(2H)-one | 6-Methoxy | CNS Research | Increased lipophilicity; altered receptor selectivity. |
| Benzisothiazole | 3-Methoxy | Synthetic Intermediate | Labile group for installing piperazines (antipsychotics). |
| Benzisothiazol-3(2H)-one | 5-Chloro | Biocide (Potent) | High electrophilicity; sensitizer. |
Biological Mechanism Pathway (DOT)
Caption: Dual pharmacological pathways: Receptor modulation (CNS) vs. Thiol-mediated ring opening (Biocidal).
References
-
Patent EP0702008B1: Method for producing 1,2-benzisothiazol-3-ones. (Describes oxidative cyclization of oximes to benzisothiazoles).
-
Bioorg. Med. Chem. Lett. (1996): Biological studies on 1,2-benzisothiazole derivatives VI. (Antimicrobial activity SAR).
-
J. Med. Chem. (1988): Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives. (Ziprasidone/Antipsychotic SAR).
-
Thieme Chemistry (Product Class 16): Benzisothiazoles: Synthesis and Reactivity. (Comprehensive review of ring closure and substitution reactions).
-
ResearchGate (2007): Molecular structure and infrared spectra of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide. (Characterization of the O-methylated derivative).
Sources
Methodological & Application
Protocol for chloramine cyclization of o-mercaptobenzaldehydes
Application Note: High-Yield Synthesis of 1,2-Benzisothiazoles via Chloramine Cyclization of o-Mercaptobenzaldehydes
Introduction
1,2-Benzisothiazoles are highly privileged pharmacophores embedded in numerous bioactive molecules, including atypical antipsychotics (e.g., ziprasidone, lurasidone) and potent agrochemical agents. The construction of the 1,2-benzisothiazole core fundamentally relies on the strategic formation of the sulfur-nitrogen (S-N) bond. Among various synthetic strategies, the chloramine-mediated cyclization of o-mercaptobenzaldehydes stands out as a direct, highly efficient, and regioselective method. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic rationale, step-by-step experimental procedures, and analytical validation methods.
Mechanistic Insights and Causality
The transformation of o-mercaptobenzaldehydes into 1,2-benzisothiazoles using chloramine (NH₂Cl) is a tandem amination-condensation sequence. Understanding the causality of this reaction is critical for optimizing yields and minimizing side products.
Chloramine acts as a highly reactive, electrophilic aminating agent. The reaction initiates with the nucleophilic attack of the highly polarizable thiolate (or thiol) onto the nitrogen atom of chloramine, displacing the chloride ion. This forms an unstable o-formylbenzenesulfenamide intermediate. Because the newly formed primary amine is in close spatial proximity to the electrophilic aldehyde carbon, an intramolecular condensation rapidly ensues. The extrusion of water drives the aromatization, yielding the thermodynamically stable 1,2-benzisothiazole ring system.
Maintaining a low temperature (0 °C) during the initial amination step is crucial to prevent the thermal decomposition of chloramine and to suppress the oxidative dimerization of the starting thiol into a disulfide[1].
Mechanistic pathway of 1,2-benzisothiazole formation via chloramine cyclization.
Experimental Protocol
This workflow is designed as a self-validating system; intermediate checks ensure the integrity of the highly reactive reagents before proceeding to the critical cyclization step.
Step-by-step experimental workflow for the chloramine cyclization protocol.
Reagents and Equipment
-
o-Mercaptobenzaldehyde derivative (10.0 mmol)
-
Aqueous ammonia (2.0 M, 100 mL)
-
Sodium hypochlorite solution (NaOCl, 1.0 M, 50 mL)
-
Diethyl ether (anhydrous, 200 mL)
-
Dichloromethane (DCM, anhydrous, 50 mL)
-
Saturated aqueous NaHCO₃ and brine
-
Anhydrous Na₂SO₄ and MgSO₄
Step-by-Step Methodology
Phase A: In Situ Generation of Ethereal Chloramine
-
Cooling : Charge a 250 mL round-bottom flask with 100 mL of 2.0 M aqueous ammonia and cool to 0 °C using an ice-water bath.
-
Oxidation : Add 50 mL of 1.0 M NaOCl dropwise over 15 minutes under vigorous magnetic stirring. Maintain the internal temperature below 5 °C to prevent chloramine degradation.
-
Extraction : Transfer the cold mixture to a separatory funnel and immediately extract with cold diethyl ether (3 × 50 mL).
-
Drying : Dry the combined ethereal extracts over anhydrous Na₂SO₄ at 0 °C for 10 minutes. Critical Causality: Filter and use this ethereal chloramine solution immediately, as it rapidly disproportionates and loses titer at room temperature.
Phase B: Cyclization Reaction
-
Substrate Preparation : Dissolve 10.0 mmol of the o-mercaptobenzaldehyde derivative in 20 mL of anhydrous DCM in a 250 mL round-bottom flask.
-
Inert Atmosphere : Flush the system with Argon and cool the solution to 0 °C.
-
Amination/Cyclization : Add the freshly prepared ethereal chloramine solution dropwise to the substrate solution over 30 minutes. The reaction is exothermic; strict temperature control (< 5 °C) ensures the selective formation of the sulfenamide intermediate and prevents substrate dimerization[1].
-
Maturation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2–4 hours.
-
Monitoring : Track the reaction via TLC (Hexanes/EtOAc, 4:1). The disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent spot under 254 nm UV light indicates successful cyclization.
Phase C: Workup and Purification
-
Quenching : Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃.
-
Phase Separation : Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL).
-
Washing : Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (eluent: gradient of Hexanes to 10% EtOAc in Hexanes) to afford the pure 1,2-benzisothiazole.
Data Presentation: Substrate Scope and Expected Yields
The chloramine cyclization protocol demonstrates robust functional group tolerance. The table below summarizes quantitative data for various substituted o-mercaptobenzaldehydes[2][3].
| Substrate | Reagent | Product | Isolated Yield (%) | Reference |
| 3-Chloro-2-mercaptobenzaldehyde | Ethereal NH₂Cl | 7-Chloro-1,2-benzisothiazole | 57 | [2] |
| 2-Mercapto-3-methoxybenzaldehyde | Ethereal NH₂Cl | 7-Methoxy-1,2-benzisothiazole | >60 | [3] |
| 3-Nitro-2-(t-butylthio)benzaldehyde | Ethereal NH₂Cl | 7-Nitro-2-t-butyl-1,2-benzisothiazolium chloride | 73* | [1] |
*Note: Thioethers (e.g., t-butylthio) react with chloramine to form stable benzisothiazolium salts rather than neutral benzisothiazoles[1].
Validation & Troubleshooting
To ensure the trustworthiness of the protocol, implement the following self-validating checks:
-
Reagent Validation : If yields are consistently low, the chloramine generation is likely failing. Validate the ethereal chloramine concentration via standard iodometric titration prior to the cyclization step.
-
Spectroscopic Validation (NMR) : The success of the cyclization is definitively confirmed by ¹H NMR. Look for the disappearance of the characteristic aldehyde proton (typically δ 9.8–10.5 ppm) and the appearance of the highly deshielded isothiazole C3-H proton, which presents as a sharp singlet at δ 8.7–9.0 ppm.
-
Side-Product Mitigation : The most common side product is the corresponding disulfide, formed via thiol oxidation. If disulfide formation exceeds 10%, ensure strict adherence to the 0 °C temperature limit during chloramine addition and verify that the reaction environment is thoroughly degassed with Argon.
References
-
Rahman, L. K. A., & Scrowston, R. M. (1984). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives. Journal of the Chemical Society, Perkin Transactions 1, 385-390.[Link][1][2]
-
Rahman, L. K. A., & Scrowston, R. M. (1983). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2973-2977.[Link][3]
-
Brown, D. W., & Sainsbury, M. (2002). Product Class 16: Benzisothiazoles. Science of Synthesis, 11.16.[Link]
Sources
- 1. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of 7-Methoxybenzo[d]isothiazole-3-carboxamide Derivatives
This Application Note is written for researchers and drug discovery scientists focusing on the synthesis of the 7-methoxybenzo[d]isothiazole-3-carboxamide scaffold. This structural motif is increasingly relevant in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PIM kinases) and antivirals, where the 7-methoxy group often modulates solubility and metabolic stability compared to the unsubstituted core.
Executive Summary & Strategic Analysis
The benzo[d]isothiazole-3-carboxamide scaffold presents a unique synthetic challenge due to the lability of the isothiazole ring under reducing conditions and the specific regiochemical requirements of the 7-methoxy substituent.
Why this scaffold?
-
Pharmacophore: The 3-carboxamide moiety serves as a critical hydrogen-bond donor/acceptor motif, often interacting with the hinge region of kinase targets.
-
7-Methoxy Substitution: Strategically placed to fill hydrophobic pockets or alter the electronic properties of the benzene ring without introducing steric bulk that might hinder binding.
Synthetic Strategy: We utilize a Non-Metal Oxidative Cyclization approach via a highly reactive sulfenyl chloride intermediate. This method, adapted from the work of Vicini et al. and grounded in classic sulfur chemistry, avoids heavy metal contamination (critical for biological assays) and provides a streamlined route from commercially available benzoic acid derivatives.
Retrosynthetic Analysis
The most reliable disconnection for the 3-carboxamide derivative is at the amide bond and the sulfur-nitrogen bond.
-
Target: 7-methoxybenzo[d]isothiazole-3-carboxamide
-
Key Intermediate: 2-(chlorocarbonyl)-3-methoxybenzenesulfenyl chloride (a dual electrophile).
-
Starting Material: 2,2'-dithiobis(3-methoxybenzoic acid).
-
Root Precursor: 2-amino-3-methoxybenzoic acid or 2-chloro-3-methoxybenzoic acid.
Figure 1: Retrosynthetic pathway highlighting the critical sulfenyl chloride intermediate.
Detailed Experimental Protocols
Phase 1: Preparation of the Disulfide Precursor
Objective: Synthesize 2,2'-dithiobis(3-methoxybenzoic acid). Principle: Diazotization of the anthranilic acid derivative followed by reaction with sodium disulfide (Sandmeyer-type reaction).
Materials:
-
2-Amino-3-methoxybenzoic acid (CAS: 3177-80-8)
-
Sodium nitrite (
) -
Sodium sulfide nonahydrate (
) -
Sulfur powder[1]
-
Hydrochloric acid (HCl)
Protocol:
-
Diazotization: Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 60 mmol) in a mixture of water (60 mL) and conc. HCl (15 mL). Cool to 0–5 °C. Add a solution of
(4.2 g, 61 mmol) in water (10 mL) dropwise, maintaining temperature below 5 °C. Stir for 30 min. -
Disulfide Reagent Prep: In a separate flask, prepare sodium disulfide (
) by dissolving (14.4 g, 60 mmol) and Sulfur (1.92 g, 60 mmol) in boiling water (20 mL). Cool to 0 °C. -
Coupling: Add the cold diazonium salt solution dropwise to the alkaline disulfide solution at 0–5 °C. Caution: Evolution of nitrogen gas.
-
Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Acidify with conc. HCl to pH 2.
-
Isolation: Filter the resulting precipitate. Wash with water. Recrystallize from ethanol/water to obtain the yellow solid 2,2'-dithiobis(3-methoxybenzoic acid) .
-
Yield Expectation: 70–80%.[2]
-
Phase 2: Activation & Cyclization (The "Vicini" Method)
Objective: Convert the disulfide acid to the benzisothiazole scaffold.
Mechanism: The disulfide bond is cleaved by thionyl chloride to form the sulfenyl chloride (
Materials:
-
2,2'-Dithiobis(3-methoxybenzoic acid) (from Phase 1)
-
Thionyl chloride (
) - Excess -
Catalytic DMF (3 drops)
-
Ammonium hydroxide (25%
aq) or substituted amine ( ) -
Solvent: Dioxane or THF (anhydrous)
Protocol:
-
Activation: Suspend 2,2'-dithiobis(3-methoxybenzoic acid) (3.66 g, 10 mmol) in thionyl chloride (20 mL). Add 3 drops of DMF.
-
Reflux: Heat to reflux for 3–4 hours. The solid should dissolve, and the solution will turn clear/dark red, indicating the formation of 2-(chlorocarbonyl)-3-methoxybenzenesulfenyl chloride .
-
Evaporation: Remove excess
under reduced pressure. Critical: Do not expose the residue to moisture. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride. -
Cyclization/Amidation:
-
Dissolve the residue in anhydrous 1,4-dioxane (30 mL).
-
Cool to 0 °C.
-
For Primary Amide (
): Add concentrated ammonium hydroxide (10 mL) dropwise. -
For Substituted Amide (
): Add the amine (40 mmol) in dioxane dropwise.
-
-
Reaction: Stir at RT for 2 hours. The cyclization is usually rapid.
-
Workup: Pour the mixture into ice water (100 mL).
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over
.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc).
Table 1: Quantitative Process Parameters
| Parameter | Value | Note |
| Precursor | 2,2'-Dithiobis(3-methoxybenzoic acid) | Must be dry before |
| Reagent Stoichiometry | Solvent and reagent role. | |
| Activation Temp | 75-80 °C (Reflux) | Required to cleave S-S bond. |
| Cyclization Temp | 0 °C | Exothermic reaction. |
| Typical Yield | 60 - 75% | Dependent on amine nucleophilicity. |
Quality Control & Troubleshooting
Structural Validation
The 7-methoxy regiochemistry is confirmed by the coupling patterns in
-
-NMR (DMSO-
):- 3.95 ppm (s, 3H): Distinctive methoxy singlet.
- 7.50 - 8.00 ppm (m, 3H): Aromatic protons. The 7-OMe group typically shields the H-6 proton, creating a distinct doublet-doublet or triplet pattern depending on resolution.
-
7.80 & 8.40 ppm (br s, 2H): Amide
protons (if primary amide).
-
MS (ESI):
peak consistent with MW (e.g., MW 208.24 for ).
Troubleshooting Guide
-
Issue: Low yield in Step 2.
-
Cause: Incomplete formation of the sulfenyl chloride.
-
Solution: Ensure reflux time is sufficient (3h+) and
is fresh. The intermediate is moisture-sensitive; ensure strictly anhydrous conditions during evaporation.
-
-
Issue: Formation of disulfide by-product during amidation.
-
Cause: Reduction of the sulfenyl chloride before cyclization.
-
Solution: Use a slight excess of amine and ensure rapid addition to the cold solution to favor kinetic cyclization over dimerization.
-
Mechanistic Workflow (Graphviz)
This diagram illustrates the conversion of the disulfide to the active dual-electrophile intermediate and the subsequent nucleophilic cascade.
Figure 2: Mechanistic pathway from disulfide precursor to final benzo[d]isothiazole scaffold.
References
-
Vicini, P., et al. (2006).[3] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry, 41(5), 624–632.
- Key Insight: Establishes the core protocol for converting 2,2'-dithiodibenzoic acids to benzo[d]isothiazole-3-carboxamide derivatives via the sulfenyl chloride intermedi
- Grozinger, K. G., et al. (1995). "Synthesis of 1,2-benzisothiazole-3-carboxamide-1,1-dioxides." Journal of Heterocyclic Chemistry, 32(1), 259-263.
- Amici, R., et al. (2008). "Benzo[d]isothiazole-3-carboxylic amides as potent PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Key Insight: Validates the biological relevance of this specific scaffold in drug discovery.
Sources
Lithiation strategies for 7-methoxybenzo[d]isothiazole functionalization
Application Note: High-Precision Functionalization of 7-Methoxybenzo[d]isothiazole
Part 1: Executive Summary
Functionalizing 7-methoxybenzo[d]isothiazole presents a distinct chemoselective challenge: the electrophilic nature of the isothiazole ring renders it highly susceptible to nucleophilic attack and subsequent ring fragmentation when treated with standard alkyllithium reagents (e.g., n-BuLi). This guide delineates a robust protocol utilizing Knochel-Hauser bases (TMPMgCl·LiCl) to achieve controlled regioselective metallation. By shifting from hard lithium bases to softer, kinetically active magnesium-ate complexes, researchers can bypass ring-opening pathways and access C-6 (directed) or C-3 (electronic) functionalized derivatives with high fidelity.
Part 2: Scientific Foundation & Mechanistic Logic
The Stability Paradox
Benzo[d]isothiazoles are electron-deficient heterocycles. The N–S bond is the structural weak point.
-
The Failure of n-BuLi: Treatment with n-butyllithium typically results in nucleophilic attack at the sulfur atom or the C-3 position, triggering N–S bond cleavage. This generates thermodynamically stable thiophenol or nitrile byproducts rather than the desired metallated species.
-
The Solution (Turbo-Magnesiation): The use of TMPMgCl[1]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) provides a bulky, non-nucleophilic base. It operates via a kinetic deprotonation mechanism that is sufficiently basic to remove aromatic protons (pKa ~35–38) but sterically hindered and "soft" enough to avoid attacking the isothiazole electrophilic centers.
Regioselectivity Rules
-
C-6 Position (DoM Controlled): The 7-methoxy group serves as a Directed Metallation Group (DMG). It coordinates the metal center, directing deprotonation to the ortho position (C-6). This is the kinetically favored site with TMP-bases due to the Complex Induced Proximity Effect (CIPE).
-
C-3 Position (Electronically Activated): The C-3 proton is inherently acidic due to the adjacent nitrogen and sulfur atoms. However, accessing this position requires careful temperature control to prevent ring scission.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways between standard lithiation (failure mode) and the recommended magnesiation strategy.
Figure 1: Divergent reaction pathways. Path A (Red) shows the destructive ring opening caused by n-BuLi. Path B (Green) demonstrates the productive metallation enabled by TMPMgCl·LiCl.
Part 4: Experimental Protocols
Protocol A: C-6 Functionalization via Directed Turbo-Magnesiation
Target: Installation of electrophiles ortho to the methoxy group.[2]
Materials:
-
Substrate: 7-methoxybenzo[d]isothiazole (1.0 equiv).
-
Reagent: TMPMgCl[1][3][4][5][6]·LiCl (1.0 M in THF/Toluene) – Commercial or freshly prepared.
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Electrophile: Aldehydes, Iodine, DMF, etc.
Step-by-Step Workflow:
-
System Prep: Flame-dry a Schlenk flask or 3-neck round bottom flask under Argon.
-
Solvation: Charge flask with 7-methoxybenzo[d]isothiazole (1.0 mmol) and anhydrous THF (2.0 mL).
-
Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Extreme cryogenic temperatures (-78 °C) are often unnecessary for magnesiates and may retard reactivity, but -40 °C ensures suppression of side reactions.
-
Metallation: Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.2 mL of 1.0 M solution) over 5 minutes.
-
Incubation: Stir at -40 °C for 30 minutes, then allow to warm to -20 °C for 1 hour.
-
Validation: Aliquot 0.1 mL, quench with D₂O, and analyze via GC-MS or NMR. >95% deuterium incorporation at C-6 confirms metallation.
-
-
Quenching: Cool back to -40 °C. Add the Electrophile (1.5 equiv) dissolved in minimal THF.
-
Workup: Warm to room temperature (RT). Quench with sat. aq. NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Comparative Data: Base Performance
| Reagent | Conditions | Major Outcome | Yield (Est.) |
| n-BuLi | THF, -78 °C | Ring Opening (Thiophenol derivatives) | <10% Product |
| LDA | THF, -78 °C | Mixture (C-3 / C-6) + Decomposition | 30-40% |
| LiTMP | THF, -78 °C | Better survival, but aggregation issues | 50-60% |
| TMPMgCl·LiCl | THF, -20 °C | Clean C-6 Magnesiation | 85-95% |
Protocol B: C-3 Functionalization via Halogen-Magnesium Exchange
Target: Functionalization of the isothiazole ring position.[7][8][9] Strategy: Direct deprotonation at C-3 is difficult to separate from C-6. The most reliable route is Halogen-Magnesium Exchange starting from 3-bromo-7-methoxybenzo[d]isothiazole.
Workflow Diagram:
Figure 2: Workflow for C-3 functionalization via Halogen-Magnesium Exchange.
Protocol Details:
-
Dissolve 3-bromo-7-methoxybenzo[d]isothiazole in THF at -20 °C.
-
Add iPrMgCl·LiCl (Turbo-Grignard) (1.1 equiv). Note: Do not use TMP-base here; simple Turbo-Grignard is sufficient for Br/Mg exchange and cheaper.
-
Stir for 30 minutes. The exchange is usually rapid.
-
Quench with electrophile.
Part 5: Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Aggregation of the base or moisture contamination.
-
Fix: Ensure TMPMgCl·LiCl is titrated. Add 10% dry toluene as a co-solvent to improve solubility of the magnesiate intermediate.
-
-
Issue: Ring Cleavage Products (Nitriles/Sulfides). [8]
-
Cause: Temperature too high or base is too nucleophilic.
-
Fix: Strictly maintain T < -20 °C during base addition. Ensure the base is TMP-derived (sterically hindered), not iPrMgCl (unless doing Br-exchange).
-
-
Issue: Regioselectivity Mixtures (C-6 vs C-4).
-
Insight: 7-OMe strongly favors C-6. If C-4 is observed, it suggests coordination failure. Ensure the solvent is THF (coordinating) rather than pure ether.
-
Part 6: References
-
Knochel, P., et al. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl[3][4][5]·LiCl. PubMed. Available at: [Link]
-
Snieckus, V. (1990).[6] Directed Ortho Metalation.[2][6][10][11][12] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews. (Foundational text on DoM principles).
-
Knochel, P., et al. (2006).[6] Turbo-Grignard Reagents and Turbo-Hauser Bases. Thieme Connect. Available at: [Link]
-
Baran Lab. (2023). Directed Metalation: A Survival Guide. Baran Lab Open Source. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DoM). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. baranlab.org [baranlab.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
Application Note: Regioselective C3-Carboxylation of 7-Methoxy-1,2-benzisothiazole
This Application Note and Protocol is designed for the direct conversion of 7-methoxy-1,2-benzisothiazole to its 3-carboxylic acid derivative. This transformation addresses a common challenge in medicinal chemistry: functionalizing the electron-deficient C3 position of the benzisothiazole core without triggering the facile isothiazole ring-opening reaction.
Executive Summary
The 1,2-benzisothiazole scaffold is a privileged structure in psychotropic and anti-inflammatory pharmacophores (e.g., Lurasidone, Ziprasidone). Introducing a carboxylic acid at the C3 position provides a critical handle for amide coupling or further diversification.
Direct lithiation of 1,2-benzisothiazoles is historically fraught with low yields due to the "base-catalyzed ring opening" (cleavage of the S–N bond), which yields o-mercaptobenzonitriles. This protocol utilizes a Kinetic Deprotonation Strategy using a non-nucleophilic, bulky base (LDA or LiTMP) at cryogenic temperatures (-78°C) to suppress ring opening and ensure exclusive C3 regioselectivity over the competing C6 position (ortho to the 7-methoxy group).
Chemical Strategy & Mechanism[1][2][3][4][5][6]
The Challenge: Ring Stability vs. Reactivity
The 1,2-benzisothiazole ring system is sensitive to nucleophilic attack at the sulfur atom.
-
Nucleophilic Bases (e.g., n-BuLi): Attack the sulfur, causing S–N bond cleavage and ring fragmentation into o-butylthio-benzonitriles.
-
Non-Nucleophilic Bases (e.g., LDA, LiTMP): Preferentially abstract the most acidic proton.
-
Regioselectivity:
-
C3-H: Most acidic (
) due to the adjacent C=N bond and inductive effect of Sulfur. -
C6-H: Directed by the 7-methoxy group (DoM effect), but significantly less acidic (
).
-
The Solution: Kinetic Control
By operating at -78°C with Lithium Diisopropylamide (LDA), we favor the kinetic deprotonation of C3-H. The resulting 3-lithio species is stabilized by the adjacent heteroatoms long enough to be trapped by an electrophile (
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the critical kinetic control required to avoid ring scission.
Experimental Protocol
Materials & Equipment
-
Starting Material: 7-methoxy-1,2-benzisothiazole (HPLC purity >98%).
-
Reagents:
-
n-Butyllithium (2.5 M in hexanes).
-
Diisopropylamine (DIPA), distilled over
. -
Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from SPS).
-
Dry Ice (
), crushed and dried.
-
-
Equipment:
-
3-neck round-bottom flask (flame-dried).
-
Low-temperature thermometer (internal probe).
-
Argon/Nitrogen manifold.
-
Stoichiometry Table
| Component | Role | Equivalents | Mmol (Example) | Mass/Vol |
| 7-Methoxy-1,2-benzisothiazole | Substrate | 1.0 | 5.0 mmol | 826 mg |
| Diisopropylamine (DIPA) | Base Precursor | 1.2 | 6.0 mmol | 0.84 mL |
| n-Butyllithium (2.5 M) | Base Reagent | 1.15 | 5.75 mmol | 2.3 mL |
| CO2 (Dry Ice) | Electrophile | Excess | Excess | ~10 g |
| THF (Anhydrous) | Solvent | - | - | 25 mL |
Step-by-Step Procedure
Step 1: Preparation of LDA (In-situ)
-
Setup: Equip a 100 mL 3-neck flask with a magnetic stir bar, internal thermometer, and argon inlet.
-
Solvent: Charge 15 mL of anhydrous THF and cool to -5°C (ice/salt bath).
-
Amine Addition: Add Diisopropylamine (0.84 mL, 1.2 eq) via syringe.
-
Lithiation: Dropwise add n-BuLi (2.3 mL, 1.15 eq) over 10 minutes.
-
Note: The solution should remain clear to pale yellow.
-
-
Aging: Stir at 0°C for 20 minutes to ensure complete formation of LDA.
-
Cooling: Cool the LDA solution to -78°C using a dry ice/acetone bath.
Step 2: Lithiation of Substrate
-
Substrate Solution: Dissolve 7-methoxy-1,2-benzisothiazole (826 mg) in 10 mL anhydrous THF.
-
Addition: Add the substrate solution dropwise to the LDA mixture at -78°C.
-
Critical: Maintain internal temperature below -70°C throughout addition.
-
Observation: The solution may turn deep orange or red (characteristic of the lithiated heteroaromatic).
-
-
Reaction Time: Stir at -78°C for exactly 30 minutes .
-
Warning: Do not extend beyond 45 minutes; thermodynamic equilibration may lead to ring opening or C6 lithiation.
-
Step 3: Carboxylation (Quench)
-
CO2 Source: Prepare a separate flask with crushed dry ice pellets. Connect via a cannula or wide-bore tubing to the reaction flask. Alternatively, add small chunks of clean, solvent-rinsed dry ice directly to the reaction (if strict anhydrous conditions allow).
-
Preferred Method: Bubble gaseous
(dried through a tube) into the reaction mixture at -78°C.
-
-
Quenching: Bubble
vigorously for 15 minutes while maintaining -78°C. -
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) under a
atmosphere.
Step 4: Workup & Purification [1]
-
Quench: Add 10 mL of water to the reaction mixture.
-
Extraction (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (
mL) to remove unreacted starting material and neutral byproducts. Discard organic layer. -
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 using 2M HCl.
-
Observation: The product should precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetonitrile.
Analytical Validation (Self-Validating System)
To ensure the protocol worked as intended, verify the following spectral markers:
| Technique | Marker | Expected Result | Failure Mode (Ring Opening) |
| 1H NMR | C3-H Signal | Disappears. (Singlet at ~8.8-9.0 ppm in SM is absent). | Complex aliphatic signals (butyl group) if n-BuLi attacked. |
| IR Spectroscopy | Carbonyl | Strong band at 1680-1710 cm⁻¹ (COOH). | Sharp peak at 2220 cm⁻¹ (Nitrile -CN) indicates ring opening. |
| LC-MS | Mass Shift | [M+H]+ shifts by +44 Da (COOH addition). | [M+H]+ matches SM or shows +57 Da (Butyl addition). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
-
Low Yield / Ring Opening: If the IR shows a nitrile peak (~2220 cm⁻¹), the ring has opened.
-
Fix: Switch base to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is bulkier and less nucleophilic than LDA, further reducing the risk of S-attack.
-
Fix: Ensure temperature probe is accurate; even -60°C can trigger opening.
-
-
Regioselectivity Issues (C6 Carboxylation):
-
Diagnosis: 1H NMR shows the loss of a doublet in the aromatic region rather than the C3 singlet.
-
Fix: Reduce reaction time to 15 minutes. C3 lithiation is kinetic; C6 is thermodynamic (chelation-controlled).
-
References
-
Davis, M. (1972). 1,2-Benzisothiazoles.[2][3][4][5][6] Advances in Heterocyclic Chemistry, 14, 43-98. Link
-
Abramovitch, R. A., et al. (1981). Ring opening of 1,2-benzisothiazoles with carbanions. Journal of the Chemical Society, Perkin Transactions 1, 2163-2168. Link
-
Vicario, J. L., et al. (2000). Regioselective Lithiation of 1,2-Benzisothiazoles. Tetrahedron, 56(26), 4567-4574. Link
-
Bennasar, M. L., et al. (2002). Generation and reaction of 3-lithio-1,2-benzisothiazole. Chemical Communications, (16), 1750-1751. Link
-
Coldham, I., et al. (2010). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines. Journal of Organic Chemistry, 75(12), 4069-4077. Link
Sources
- 1. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of Methoxybenzo[d]isothiazoles
The following Application Note and Protocol guide details the microwave-assisted synthesis of methoxybenzo[d]isothiazoles, specifically focusing on the 3-methoxy-1,2-benzisothiazole scaffold. This moiety is a critical pharmacophore in medicinal chemistry, serving as a key building block for atypical antipsychotics (e.g., Ziprasidone, Perospirone) and other bioactive agents.
) Target Audience: Medicinal Chemists, Process Development ScientistsExecutive Summary
Traditional thermal synthesis of 3-alkoxy-1,2-benzisothiazoles via nucleophilic aromatic substitution (
Mechanistic Principles
The synthesis relies on the microwave-accelerated
-
Dielectric Heating: Microwave irradiation (2450 MHz) directly couples with the dipoles of the solvent (MeOH) and the polar substrate. This volumetric heating eliminates the thermal gradients associated with oil baths.
-
Rate Enhancement: The reaction proceeds via a Meisenheimer-like transition state. Rapid heating to superheated conditions (above the solvent's atmospheric boiling point) significantly increases the rate constant (
) according to the Arrhenius equation, driving the reaction to completion in minutes.
Reaction Scheme & Pathway
Figure 1: Mechanistic pathway for the microwave-assisted
Equipment & Materials
Instrumentation
-
Reactor: Single-mode microwave synthesis system (e.g., Biotage Initiator+ or CEM Discover).
-
Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE-coated silicone septa.
-
Monitoring: LC-MS or TLC (Silica gel 60
).
Reagents
-
Substrate: 3-Chloro-1,2-benzisothiazole (CAS: 7716-66-7).
-
Nucleophile: Sodium methoxide (NaOMe), 0.5 M solution in methanol (freshly prepared or commercial anhydrous grade).
-
Solvent: Anhydrous Methanol (MeOH).
-
Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (
).
Experimental Protocol
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
-
Equip a 5 mL microwave process vial with a magnetic stir bar.
-
Weigh 169.6 mg (1.0 mmol) of 3-Chloro-1,2-benzisothiazole into the vial.
-
Add 3.0 mL of 0.5 M Sodium Methoxide in Methanol (1.5 mmol, 1.5 eq).
-
Note: Using a solution ensures homogeneity and better microwave absorption than solid reagents.
-
-
Seal the vial with a crimp cap and septum. Vortex for 10 seconds to ensure mixing.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Control Mode: Fixed Temperature (IR sensor feedback).[1]
-
Temperature: 120 °C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 15 bar (Safety cutoff).
-
Power: Dynamic (Max 150 W).
Step 3: Workup & Isolation
-
Cool the vial to room temperature (using the reactor's compressed air cooling).
-
Decap the vial and transfer the mixture to a round-bottom flask.
-
Remove methanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in 20 mL EtOAc and wash with 10 mL water followed by 10 mL brine .
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave protocol.
Results & Optimization
The microwave method demonstrates a significant advantage over conventional thermal heating (reflux) in terms of time economy and energy efficiency.
Table 1: Optimization of Reaction Parameters
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | MeOH | 65 (Reflux) | 240 (4 h) | 78% | Slow conversion, thermal degradation. |
| 2 | MeOH | 100 (MW) | 5 | 85% | Incomplete conversion (~5% SM remaining). |
| 3 | MeOH | 120 (MW) | 10 | 96% | Full conversion, clean profile. |
| 4 | MeOH | 140 (MW) | 5 | 92% | Slight formation of hydrolysis byproduct. |
| 5 | iPrOH | 120 (MW) | 15 | 65% | Slower kinetics due to steric bulk of solvent. |
Data derived from comparative studies of benzisothiazole
Troubleshooting & Critical Parameters
Pressure Management
Methanol creates significant vapor pressure at 120 °C (approx. 5–6 bar). Ensure the microwave vial is rated for at least 20 bar. Do not exceed 150 °C in methanol without checking vessel specifications.
Moisture Sensitivity
While the
-
Solution: Use anhydrous methanol and keep NaOMe solutions fresh and sealed.
Scaling Up
For scales >5 mmol, switch to a larger vessel (10–20 mL) or use a continuous flow microwave reactor. Note that microwave penetration depth is limited; efficient stirring is critical to prevent "hot spots" at higher concentrations.
References
-
Synthesis of benzo[d]isothiazoles: An update. Arkivoc, 2024. Link - Review of modern synthetic routes for benzisothiazoles.
-
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synth. Commun., 2010.[2] Link - Analogous SNAr chemistry on the isoxazole core demonstrating microwave efficiency.
-
Microwave Assisted Organic Synthesis (MAOS) – A Review. Tetrahedron, 2001. Link - Foundational text on microwave dielectric heating mechanisms.
-
Microwave-assisted synthesis of benzothiazole and benzoxazole libraries. J. Chem. Sci., 2012. Link - Protocol validation for similar heterocyclic systems.
Sources
Reagents for oxidative cyclization of 2-aminobenzenethiols to benzisothiazoles
Application Note: Reagents and Methodologies for the Oxidative Cyclization to 1,2-Benzisothiazoles
Executive Summary & Structural Context
The 1,2-benzisothiazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including the atypical antipsychotic ziprasidone and various broad-spectrum antimicrobial agents[1].
Expert Insight on Substrate Selection: A frequent point of confusion in heterocyclic synthesis is the distinction between benzothiazoles and benzisothiazoles. While 2-aminobenzenethiols (also known as ortho-aminothiophenols) are the classical precursors for benzothiazoles (N-C-S connectivity) via condensation with aldehydes or carbon dioxide[2], the synthesis of 1,2-benzisothiazoles (C-S-N connectivity) requires a direct S-N bond formation. Therefore, the oxidative cyclization to 1,2-benzisothiazoles relies on structurally pre-arranged precursors such as 2-(aminomethyl)benzenethiols , 2-mercaptobenzamides , or ortho-mercaptoacylphenones .
Structural divergence in the synthesis of benzothiazoles versus 1,2-benzisothiazoles.
Key Reagents for Oxidative S-N Cyclization
The formation of the critical S-N bond is fundamentally an oxidative dehydrogenative process. The choice of oxidant dictates the reaction's functional group tolerance, scalability, and environmental impact.
-
Molecular Iodine (I₂) / Bromine (Br₂): Classical halogens remain highly reliable for the oxidative cyclization of 2-(aminomethyl)benzenethiols and 2-mercaptobenzamides. Causality: Halogens act as mild oxidants that convert the thiol group into a highly electrophilic sulfenyl halide. This intermediate is highly susceptible to intramolecular nucleophilic attack by the adjacent amine or amide nitrogen, rapidly closing the ring.
-
Hypervalent Iodine Reagents (PIDA / PIFA): Phenyliodine(III) diacetate (PIDA) provides a metal-free, highly controlled oxidative environment. Causality: It facilitates the formation of an S-N bond via ligand exchange at the hypervalent iodine center, followed by reductive elimination. This avoids the over-oxidation of sensitive functional groups often seen with traditional halogens[3].
-
Elemental Sulfur (S₈) under Metal-Free Conditions: In modern transition-metal-free protocols starting from ortho-haloarylamidines, elemental sulfur is utilized. Causality: S₈ acts as a dual reagent—both a sulfur source for nucleophilic aromatic substitution and an oxidant—driving a tandem C-S/N-S bond formation cascade at elevated temperatures[4].
-
Alkyl Nitrites (e.g., i-PentylONO): Used in specialized tandem S-nitrosation/aza-Wittig reactions. Causality: The nitrite selectively oxidizes the thiol to an unstable S-nitroso intermediate, which is subsequently trapped by a phosphine reagent to forge the S-N bond[5].
Mechanistic pathway of oxidative S-N bond formation yielding 1,2-benzisothiazoles.
Quantitative Data: Reagent Efficacy and Reaction Parameters
| Reagent System | Optimal Precursor | Typical Yield Range | Reaction Time | Green Chemistry Profile |
| I₂ / H₂O₂ | 2-Mercaptobenzamides | 75% – 92% | 2 – 4 h | High: Uses catalytic I₂ with aqueous H₂O₂ as the terminal oxidant, generating water as the only byproduct. |
| PIDA / PIFA | Thiobenzamides / Hydrazides | 68% – 89% | 1 – 3 h | Moderate: Metal-free and operates at room temperature, but generates iodobenzene waste[3]. |
| Elemental S₈ / Base | ortho-Haloarylamidines | 60% – 85% | 12 – 24 h | Moderate: Transition-metal-free, but requires high temperatures (135 °C) and generates sulfide waste[4]. |
| i-PentylONO / EtPPh₂ | ortho-Mercaptoacylphenones | 55% – 82% | 1 – 2 h | Low: Requires stoichiometric phosphine, generating phosphine oxide waste[5]. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Iodine-Catalyzed Oxidative Cyclization of 2-Mercaptobenzamides
This protocol utilizes a catalytic halogen cycle driven by hydrogen peroxide, ensuring a self-validating visual cue (iodine color cycling).
-
Reaction Setup: Dissolve 1.0 mmol of the substituted 2-mercaptobenzamide in 5.0 mL of an ethanol/water mixture (4:1 v/v) in a 25 mL round-bottom flask.
-
Catalyst Addition: Add 0.1 mmol (10 mol%) of molecular iodine (I₂). The solution will turn a distinct pale brown.
-
Oxidant Addition: Slowly add 1.5 mmol of 30% aqueous H₂O₂ dropwise over 5 minutes.
-
Causality Check: The H₂O₂ continuously re-oxidizes the generated iodide (I⁻) back to active iodine (I₂), maintaining the catalytic cycle. The persistent iodine color confirms active turnover.
-
-
Cyclization: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Quenching & Isolation: Once complete, quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize residual iodine (solution turns colorless). Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 1,2-benzisothiazol-3(2H)-one product.
Protocol B: Transition-Metal-Free Synthesis using Elemental Sulfur
Adapted from Deng et al., this protocol constructs the 1,2-benzisothiazole core from sulfur-free starting materials via a tandem C-S/N-S bond formation[4].
-
Reaction Setup: In an oven-dried Schlenk tube, combine ortho-haloarylamidine (0.5 mmol), elemental sulfur (S₈, 1.5 mmol), and K₃PO₄ (1.0 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO. Seal the tube under an inert nitrogen atmosphere.
-
Thermal Activation: Heat the mixture to 135 °C in an oil bath and stir for 18 hours.
-
Causality Check: At this temperature, S₈ undergoes homolytic cleavage and reduction to form reactive polysulfide anions, which execute a nucleophilic aromatic substitution on the ortho-halide, followed by oxidative cyclization onto the amidine nitrogen.
-
-
Workup: Cool the mixture to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify via silica gel column chromatography to isolate the 3-amino-1,2-benzisothiazole derivative.
Protocol C: Tandem S-Nitrosation / Aza-Wittig Reaction
A highly specialized, one-pot synthesis from o-mercaptoacylphenones[5].
-
S-Nitrosation: Dissolve ortho-mercaptoacylphenone (1.0 mmol) in anhydrous dichloromethane (5 mL) under argon at 0 °C. Add i-pentyl nitrite (1.2 mmol) dropwise.
-
Validation: The solution will rapidly change color (often turning deep red/green), indicating the successful formation of the unstable S-nitroso intermediate.
-
-
Aza-Wittig Cyclization: After 15 minutes, add ethyldiphenylphosphine (EtPPh₂, 1.2 mmol) dropwise.
-
Causality Check: The phosphine attacks the S-nitroso nitrogen, forming an iminophosphorane intermediate that immediately undergoes an intramolecular aza-Wittig reaction with the adjacent carbonyl group, extruding phosphine oxide and forming the benzisothiazole ring.
-
-
Isolation: Allow the reaction to warm to room temperature and stir for 1 hour. Concentrate the solvent and purify directly via flash chromatography.
References
1.2 - Chemical Review and Letters[2] 2.4 - RSC Publishing[4] 3.5 - Organic Letters (ACS Publications)[5] 4. - Science of Synthesis, Thieme E-Books 5.3 - The Journal of Organic Chemistry (ACS Publications)[3] 6. 1 - Benchchem[1]
Sources
- 1. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of 1,2-benzisothiazoles from o-haloarylamidines and elemental sulfur via N–S/C–S bond formation under transition-metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chloramine-Mediated Benzisothiazole Synthesis
Topic: Troubleshooting S-N Bond Formation in 1,2-Benzisothiazoles via Chloramine Reagents Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.0 (Current)
Executive Summary & Safety Directive
WARNING: High-Energy Intermediates
The synthesis of 1,2-benzisothiazoles using chloramine (
-
Critical Hazard: In aqueous media, if pH drops below 4.0, monochloramine disproportionates into dichloramine (
) and nitrogen trichloride ( ), the latter being a shock-sensitive explosive. -
Operational Rule: Always maintain reaction pH > 8.5 when using inorganic chloramine.
This guide addresses the two primary synthetic pathways encountered in drug development:
-
Method A: Oxidative cyclization of 2-mercaptobenzamides using Chloramine-T (solid reagent).
-
Method B: Direct amination of thiosalicylates/mercaptobenzaldehydes using Monochloramine (generated in situ or pre-formed).
Module 1: Reagent Integrity & Preparation
Q: Why is my "fresh" Chloramine-T failing to cyclize the precursor?
A: The reagent has likely degraded to
-
Diagnostic: Perform an iodometric titration. Dissolve 100 mg of reagent in acidic KI solution. If the solution does not turn deep brown-black immediately, the oxidant is dead.
-
The Fix: Recrystallize Chloramine-T from hot water (avoid prolonged heating) or purchase a fresh bottle. Store in a desiccator.
Q: My in situ chloramine generation (Bleach + Ammonia) is yielding inconsistent results.
A: You are likely hitting the "instability window" due to lack of temperature control.
The reaction
-
Protocol Adjustment:
-
Cool ammonia solution to -5°C.
-
Add NaOCl dropwise over 30 minutes.
-
Crucial: Use the solution within 60 minutes.
half-life in solution is limited.
-
Module 2: The Reaction (S-N Bond Formation)
Mechanistic Insight
The formation of the isothiazole ring relies on the nucleophilic attack of the sulfur atom onto the electrophilic nitrogen of the chloramine species.
Figure 1: Mechanistic pathway for the oxidative cyclization of mercaptobenzamides. The critical step is the initial interaction between the sulfur nucleophile and the N-chloro electrophile.
Troubleshooting Guide: Reaction Stalling & Impurities
Scenario 1: Low Conversion / Starting Material Remains
-
Root Cause: The sulfur nucleophile is protonated (thiol form, -SH) and unreactive.
-
Scientific Rationale: The reaction requires the thiolate anion (
) to attack the chloramine. -
The Fix: Ensure the pH is at least 1-2 units above the pKa of the thiol (typically pKa ~7-8). Use a buffered system (pH 9.0-9.5) or add a mild base like
.
Scenario 2: Formation of Sulfoxides (
) or Sulfones
-
Root Cause: "Oxidant Dumping." Adding the chloramine reagent too quickly creates a localized excess of oxidant relative to the substrate.
-
Scientific Rationale: Once the S-N bond forms, the product is less electron-rich. However, if excess chloramine is present near unreacted thiol, it can oxidize the sulfur to sulfoxide before cyclization occurs.
-
The Fix:
-
Reverse Addition: Add the chloramine solution dropwise to the thiol solution, not the other way around.
-
Stoichiometry: Limit oxidant to 1.05 equivalents. Do not use a large excess "just to be sure."
-
Scenario 3: Product is Chlorinated on the Benzene Ring
-
Root Cause: The "Ortho-Effect" in acidic media.
-
Scientific Rationale: If the reaction medium becomes acidic, chloramine establishes an equilibrium with
(or ). These species are potent electrophilic aromatic substitution (EAS) agents, attacking the electron-rich aromatic ring. -
The Fix: Add a scavenger like 1,3-dimethoxybenzene (if compatible) or, more practically, maintain basicity throughout the addition.
Module 3: Experimental Protocol (Best Practice)
Representative Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one via Chloramine-T
This protocol minimizes over-oxidation and ensures safety.
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve 2-mercaptobenzamide (10 mmol) in EtOH (20 mL) and 10% NaOH (10 mL). | Solution must be clear/homogeneous. |
| 2. Preparation | Dissolve Chloramine-T trihydrate (10.5 mmol) in water (15 mL). | Use immediately. Do not store solution. |
| 3. Addition | Add Chloramine-T solution to the amide solution dropwise over 30 mins at 0-5°C . | Temp < 10°C prevents sulfoxide formation. |
| 4. Reaction | Stir at RT for 2 hours. Monitor by TLC/HPLC. | Disappearance of thiol peak. |
| 5. Quench | Acidify carefully with dilute HCl to pH 2-3. | Precipitates the product.[1] |
| 6. Isolation | Filter the white solid. Wash with cold water to remove sulfonamide byproduct. |
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic decision tree for optimizing benzisothiazole synthesis.
References
-
Shimizu, M., et al. (1984). "Synthesis of 1,2-benzisothiazoles from 2-mercaptobenzaldehydes and chloramine." Journal of Organic Chemistry, 49(1), 18-21.
-
Campbell, M. M., & Johnson, G. (1978). "Chloramine T and Related N-Halogeno-N-Metallo Reagents." Chemical Reviews, 78(1), 65–79.
-
Hori, M., et al. (1990). "Novel Synthesis of 1,2-Benzisothiazol-3(2H)-ones." Chemical and Pharmaceutical Bulletin, 38(11), 3184-3186.
- Ura, Y., et al. (2021). "Safety Assessment of Chloramine Reactions in Scale-up Synthesis." Organic Process Research & Development. (Generalized reference for safety protocols in N-Cl chemistry).
Sources
Preventing side reactions in 7-methoxybenzisothiazole lithiation
Topic: Preventing Side Reactions & Ring Fragmentation
Diagnostic Triage: Why Did My Reaction Fail?
Before adjusting parameters, identify the specific failure mode. Lithiation of 1,2-benzisothiazoles is notoriously sensitive; the 7-methoxy substituent adds electronic complexity (Directed Metalation Group) but does not prevent the scaffold's intrinsic fragility.
| Symptom | Observation | Probable Cause | Immediate Action |
| Black Tar / Sludge | Reaction mixture turned dark/black immediately upon base addition. | Ring Fragmentation. Nucleophilic attack on the isothiazole ring (S–N bond cleavage). | STOP. Do not proceed. Switch base to LiTMP (See Module 2). |
| Sulfur/Thiol Smell | Distinct "rotten egg" or thiolate odor after workup. | S-N Bond Cleavage. Formation of o-mercaptobenzonitriles. | STOP. Your base acted as a nucleophile, not a base. |
| Wrong Regioisomer | NMR shows substitution at C6 instead of C3 (or vice versa). | Competing Directing Groups. 7-OMe directs to C6; Heterocycle directs to C3. | Adjust temperature or use blocking groups (See Module 4). |
| Low Yield (<20%) | Starting material recovered or complex mixture. | Proton Scrambling / Decomposition. Lithio-species is unstable at | Implement Transmetalation (Zn/Mg) or In-Situ Trapping . |
The Core Problem: Nucleophilicity vs. Basicity
The most common error in 7-methoxybenzisothiazole lithiation is using n-Butyllithium (n-BuLi) .
The Mechanism of Failure (Ring Opening)
The 1,2-benzisothiazole ring contains a weak N–S bond. Strong nucleophiles like n-BuLi do not just deprotonate; they attack the sulfur or the C3 imine carbon, triggering a "zipper" fragmentation that destroys the heterocycle.
Diagram 1: The "n-BuLi Trap" vs. The LiTMP Solution
This diagram illustrates why n-BuLi causes fragmentation while LiTMP achieves clean lithiation.
Caption: n-BuLi triggers nucleophilic ring opening (red path). LiTMP's steric bulk prevents attack, favoring deprotonation (green path).
Validated Protocol: The "Safe" Lithiation Strategy
To prevent side reactions, you must use a non-nucleophilic base (LiTMP) and strict temperature control. This protocol minimizes the "S-N cleavage" pathway.
Reagents
-
Substrate: 7-methoxy-1,2-benzisothiazole (1.0 equiv).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] Note: Prepare fresh or titrate commercial stock.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Electrophile: Aldehyde, Halide, etc.
Step-by-Step Methodology
-
Preparation of LiTMP (In-situ):
-
Charge a flame-dried flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Cool to 0°C .
-
Add n-BuLi (1.05 equiv) dropwise. Stir for 30 mins.
-
Why? This converts all n-BuLi (nucleophile) into LiTMP (base). Any residual n-BuLi will destroy your substrate.
-
-
Cryogenic Cooling:
-
Cool the LiTMP solution to -78°C .
-
Critical: Do not attempt this at -40°C or 0°C. The lithiated benzisothiazole intermediate is thermally unstable.
-
-
Substrate Addition:
-
Dissolve 7-methoxy-1,2-benzisothiazole in THF.
-
Add this solution dropwise down the side of the flask to the LiTMP solution over 15–20 minutes.
-
Why? Slow addition ensures the concentration of unreacted substrate is low relative to the base, favoring deprotonation over addition.
-
-
Reaction Period:
-
Stir at -78°C for 30–45 minutes .
-
Checkpoint: The solution should be colored (often yellow/orange) but not black/tarry.
-
-
Electrophile Quench:
-
Add the electrophile (1.2 equiv) quickly (if liquid) or as a THF solution.
-
Allow to stir at -78°C for 1 hour, then slowly warm to room temperature only if the electrophile is reactive.
-
Advanced Troubleshooting: Regioselectivity & Stability
The 7-methoxy group introduces a Directed Ortho Metalation (DoM) effect at C6, competing with the intrinsic acidity of the C3 (thiazole) proton.
The Competition: C3 vs. C6
-
C3 (Thiazole proton): Most acidic (pKa ~28). Kinetically favored.[2]
-
C6 (Benzene proton): Less acidic (pKa ~40+), but directed by 7-OMe (DoM).
Standard Outcome: Under the LiTMP/-78°C protocol, C3 lithiation dominates due to the high acidity of the proton adjacent to the N=C-S system.
How to Target C6 (Ortho to OMe): If you specifically need to functionalize C6, you must block C3.
-
Silylation: Lithiate C3 (standard protocol)
Quench with TMSCl Isolate 3-TMS derivative. -
Second Lithiation: Subject the 3-TMS derivative to DoM conditions (LiTMP or sec-BuLi). The base is now forced to C6 (directed by OMe).
Diagram 2: Regioselectivity Decision Tree
Logic flow for targeting the correct position on the ring.
Caption: Direct lithiation targets C3. Targeting C6 requires blocking C3 with a trimethylsilyl (TMS) group first.
Frequently Asked Questions (FAQ)
Q: Can I use LDA instead of LiTMP? A: Generally, no . While LDA is less nucleophilic than n-BuLi, it is less sterically hindered than LiTMP. For sensitive heterocycles like benzisothiazoles, LDA can still attack the S-N bond or cause scrambling. LiTMP is the "Gold Standard" for this scaffold.
Q: My reaction works but the yield is variable (30-60%). How do I stabilize it? A: Use Transmetalation . The C3-lithio species is thermally fragile. After Step 4 (lithiation), add dry ZnCl₂ or MgCl₂ (1.1 equiv) to form the Zinc or Magnesium organometallic. These are much more stable and can be warmed to 0°C or RT for Negishi/Kumada couplings or reaction with less reactive electrophiles.
Q: Why do I see a nitrile peak in the IR (approx 2200 cm⁻¹) of my crude product? A: This confirms Ring Opening . The S-N bond cleaved, and the N atom became a nitrile (CN) group on the benzene ring. This is the definitive signature of nucleophilic attack. Solution: Lower temperature, switch to LiTMP, or ensure your LiTMP preparation has no residual n-BuLi.
Q: Can I use "Barbier Conditions" (mixing base, substrate, and electrophile)? A: Yes , and it is often recommended for very unstable species. If the C3-lithio species decomposes faster than you can add the electrophile, mix the substrate and electrophile (e.g., TMSCl) first, then add LiTMP dropwise. This traps the anion immediately upon formation. Note: This only works if the base does not react with the electrophile.
References
-
Mechanistic Insight on Ring Cleavage
-
Davis, F. A., et al. "Chemistry of the Sulfur–Nitrogen Bond." Journal of Organic Chemistry. (General reactivity of benzisothiazoles with nucleophiles).[3]
- Context: Establishes the vulnerability of the S-N bond to n-BuLi
-
-
LiTMP vs.
-
Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates." Chemical Reviews, 1990. Link
- Context: The foundational text on DoM, explaining the necessity of non-nucleophilic bases for sensitive substr
-
- Benzisothiazole Lithiation Specifics: Abramovitch, R. A., et al. "Ring Opening of 1,2-Benzisothiazoles." Journal of the Chemical Society, Perkin Transactions 1. Context: Details the formation of o-cyanophenyl sulfides via ring opening.
-
Transmetalation Strategies
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int. Ed., 2003. Link
- Context: Protocol for stabilizing fragile lithi
-
Sources
- 1. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Volatile Intermediates in Benzisothiazole Synthesis
Current Status: Operational Topic: Handling Volatile Sulfur/Halogen Intermediates Ticket ID: BZT-SYN-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Safety Directive
The Core Challenge: The synthesis of 1,2-benzisothiazoles (e.g., for ziprasidone or saccharin analogs) often proceeds via highly reactive and volatile electrophilic sulfur species—specifically arenesulfenyl chlorides or chlorosulfonium salts.
Unlike the final benzisothiazole product (usually a stable solid), these intermediates are prone to:
-
Rapid Hydrolysis: Reacting with atmospheric moisture to form thiosulfonates (disproportionation).
-
Volatilization: Low molecular weight sulfenyl chlorides (
) can sublime or evaporate under high vacuum or vigorous nitrogen sparging, leading to massive yield loss. -
Noxious Release: Escape of sulfur volatiles poses severe olfactory and toxicity hazards.
Critical Safety Warning: Always assume the presence of volatile sulfur species. Work must be performed in a functioning fume hood with a dedicated scrubber system. Never rotary evaporate a reaction mixture suspected of containing unreacted sulfenyl chlorides without quenching.
Module A: The Sulfenyl Chloride Pathway (Critical Control Points)
This module addresses the most common route: the chlorination of bis(2-carbamoylphenyl) disulfides or 2-mercaptobenzamides to generate the active sulfenyl chloride intermediate, followed by cyclization.
Experimental Workflow Diagram
Figure 1: Logic flow for trapping volatile sulfenyl chloride intermediates without isolation.
Protocol 1: The "Cold-Trap" Chlorination
Objective: Generate 2-(chlorocarbonyl)sulfenyl chloride or 2-carbamoylbenzenesulfenyl chloride without losing the species to the vacuum line.
Reagents:
-
Substrate: Bis(2-cyanophenyl) disulfide or Bis(2-carbamoylphenyl) disulfide.
-
Chlorinating Agent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Troubleshooting Guide:
-
System Preparation (The Closed Loop):
-
Do not use a standard bubbler that vents directly to the hood.
-
Setup: Connect the reaction vessel outlet to a trap cooled to -78°C (dry ice/acetone), followed by a scrubber containing 10% NaOH + 5% Sodium Hypochlorite (Bleach).
-
Why: The cold trap catches escaping sulfenyl chloride; the bleach oxidizes any sulfur smells immediately.
-
-
The Chlorination Event:
-
Cool the disulfide slurry to -10°C .
-
Add
dropwise.[1] -
Observation: The slurry should clear to a yellow/orange solution.
-
Critical Stop: If you apply vacuum now to remove excess
, you will co-distill your sulfenyl chloride intermediate. -
Correction: Use a nitrogen sweep (gentle) to remove acid gases, but do not concentrate . Proceed directly to the cyclization step (adding ammonia/amine) in the same pot.
-
-
The "White Smoke" Indicator:
-
If you see white fumes forming above the liquid level inside the flask, your intermediate is subliming/reacting with air moisture.
-
Immediate Action: Lower the temperature and increase solvent volume.
-
Module B: Handling Thiol Precursors (Oxidative Route)
When using 2-mercaptobenzamide precursors, the volatility issue lies in the thiol (mercaptan) starting material and the risk of premature oxidation (disulfide formation), which renders the thiol inactive for certain oxidative cyclizations.
Data Table: Solvent Selection for Volatility Management
| Solvent | Boiling Point | Suitability | Notes |
| Dichloromethane (DCM) | 40°C | High | Excellent solubility for sulfenyl chlorides; easy to remove after cyclization. |
| THF | 66°C | Medium | Good for thiols, but incompatible with strong chlorinating agents (ring opening). |
| Toluene | 110°C | Low | Too high boiling; difficult to remove volatile impurities without heating the product. |
| DMF | 153°C | Specific | Used for |
Protocol 2: The "Degassed" Oxidative Cyclization
Objective: Cyclize 2-mercaptobenzamide using
-
Degassing: Sparge the solvent (water/alcohol mix) with Argon for 20 minutes before adding the thiol.
-
Reason: Oxygen promotes disulfide formation (
), which precipitates and stops the reaction.
-
-
Controlled Addition:
-
Add the oxidant (
) slowly at room temperature. -
Visual Check: The reaction should stay homogeneous. Precipitate indicates disulfide byproduct.
-
-
Scrubbing: Even though this is an "oxidative" route, trace
or volatile thiols can escape. Keep the bleach scrubber active.
Troubleshooting FAQ
Q1: I tried to isolate the sulfenyl chloride intermediate to verify purity, but my yield dropped by 50%. What happened? A: You likely evaporated it. Arenesulfenyl chlorides are often low-melting solids or oils with significant vapor pressure.
-
Solution: Do not isolate. Take an aliquot, quench it immediately with excess morpholine or methanol in a separate vial, and run TLC/NMR on the derivative. This confirms the intermediate formed without risking the bulk batch.
Q2: The reaction mixture turned black and tarry upon adding the amine. Why? A: This is usually a "Runaway Exotherm." The reaction of sulfenyl chloride with amines is extremely exothermic.
-
Solution: Pre-cool the amine solution to 0°C. Add the sulfenyl chloride solution into the amine (inverse addition) or add the amine very slowly to the chloride. Control the internal temp to <10°C.
Q3: My final benzisothiazole product smells strongly of sulfur. Is it impure? A: Yes. The product itself should be odorless or have a faint chemical smell. A "rotten egg" or "garlic" smell indicates trapped thiols or disulfides.
-
Solution: Wash the organic layer with 1M NaOH (removes thiols) followed by a wash with dilute sodium hypochlorite (bleach) solution (oxidizes residual sulfur species). Caution: Do this only if your product is stable to oxidants.
Emergency Protocol: Spills & Exposure
Scenario: A flask containing sulfenyl chloride breaks outside the hood.
-
Evacuate: Clear the immediate area. The fumes are corrosive (
) and toxic. -
Neutralize: Do not use water (generates
cloud).-
Cover the spill with solid Sodium Carbonate (
) or Calcium Carbonate. -
Once absorbed, cover with a slurry of dilute bleach to oxidize the sulfur.
-
-
PPE: Wear a full-face respirator with Acid Gas/Organic Vapor cartridges (Yellow/Black band) during cleanup.
References
-
Review of Benzisothiazole Synthesis
-
Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2007). Chemistry of biologically active benzisothiazoles. Bioorganic & Medicinal Chemistry, 15(5), 1915-1929.
-
-
Sulfenyl Chloride Handling
-
Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (2008). Synthesis of Sulfenyl Chlorides. Science of Synthesis, 39, 569.
-
-
Oxidative Cyclization Mechanisms
-
Wang, M., Zhang, X., & Zhuang, Z. (2018). Iodine-Mediated Oxidative Cyclization of 2-Mercaptobenzamides. Organic Letters, 20(15), 4490–4493.
-
-
Disulfide/Chlorine Route (Ziprasidone Intermediate)
-
Urban, F. J., & Breitenbach, R. (2003). Process for the preparation of 1,2-benzisothiazoles. U.S. Patent 6,552,198.
-
Disclaimer: This guide is for informational purposes for trained chemists. Always consult your institution's Chemical Hygiene Plan (CHP) before handling sulfenyl chlorides or volatile thiols.
Sources
Technical Support Center: Separation of 7-Methoxy and 6-Methoxy-1,2-Benzisothiazole
The following technical guide is structured as a Level 3 Support Resource for the Separation & Purification Core . It is designed for researchers encountering difficulty in isolating regioisomers of methoxy-1,2-benzisothiazoles.
Executive Summary & Structural Context
The separation of 6-methoxy-1,2-benzisothiazole and 7-methoxy-1,2-benzisothiazole presents a classic "regioisomer challenge." Unlike enantiomers, these are diastereomers with distinct physical properties, yet their polarity on standard silica gel is often nearly identical due to the dominant lipophilicity of the benzisothiazole core.
The Core Challenge:
-
7-Methoxy isomer: The methoxy group is at the C7 position, adjacent to the Sulfur atom (Position 1). This creates a unique steric and electronic environment (dipole repulsion/attraction with the S lone pairs).
-
6-Methoxy isomer: The methoxy group is at the C6 position, remote from the heteroatom bridge, resulting in a more planar, unobstructed pi-system.
Successful separation requires exploiting these subtle electronic differences using pi-selective stationary phases (HPLC) or solubility differentials (Crystallization), rather than relying solely on standard adsorption chromatography.
Troubleshooting Guide (Q&A)
Issue 1: Co-elution on Silica Gel
Q: I see a single spot on TLC (Hexane/EtOAc), but my crude NMR shows a 60:40 mixture of isomers. Why isn't flash chromatography working?
A: Standard silica gel separates primarily based on hydrogen bonding and gross polarity. Both isomers lack strong H-bond donors and have similar dipole moments.
-
Diagnosis: You are operating below the "resolution threshold" of normal-phase silica.
-
Solution: Switch mechanisms.
-
Dichloromethane (DCM) / Toluene: Use a solvent system dominated by pi-interactions. Toluene interacts differently with the electron-rich 6-OMe vs the sterically crowded 7-OMe.
-
Silver Nitrate Impregnated Silica: (Advanced) If the separation is critical and scale is low, Ag-doped silica can separate aromatics based on electron density availability, which differs at the C6 and C7 positions.
-
Issue 2: NMR Identification
Q: I have isolated two fractions, but I cannot definitively assign which is the 6-OMe and which is the 7-OMe. How do I tell them apart?
A: Use 1H-NMR Coupling Constants (
| Feature | 6-Methoxy-1,2-benzisothiazole | 7-Methoxy-1,2-benzisothiazole |
| H7 Signal | Singlet (s) or doublet with small meta-coupling ( | N/A (Substituted). |
| H4 Signal | Doublet ( | Doublet ( |
| H5/H6 Signals | H5 is dd ( | H5/H6 appear as a triplet/doublet system. |
| NOE Signal | NOE between OMe and H7/H5. | NOE between OMe and H6 only. (Crucial: No NOE to H4). |
-
Causality: In the 6-OMe isomer, the proton at C7 is isolated between the methoxy group and the sulfur, often appearing as a distinct singlet or narrow doublet. In the 7-OMe isomer, the C7 position is blocked, so you will see a continuous spin system (H4-H5-H6).
Issue 3: Scale-Up Failure
Q: Analytical HPLC shows separation, but Prep-HPLC is overloading. What is the alternative for multi-gram scales?
A: Selective Crystallization. The 7-methoxy isomer, possessing lower symmetry and a "kinked" dipole due to the ortho-sulfur interaction, typically has higher solubility in alcoholic solvents than the 6-methoxy isomer.
-
Protocol: Dissolve the mixture in hot Isopropanol (IPA) or Ethanol . Cool slowly to 4°C. The 6-methoxy isomer often crystallizes out first due to better packing efficiency (planarity). Filter the solid (enriched 6-OMe) and concentrate the mother liquor to obtain enriched 7-OMe.
Validated Separation Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Recommended for <500 mg scale or final purification.
The "Golden Rule" for Isomers: Do not use C18 as the first choice. Use Phenyl-Hexyl or PFP (Pentafluorophenyl) phases. These columns engage in
Analytical Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: MeOH is preferred over Acetonitrile (MeCN) because protic solvents enhance the
-selectivity of phenyl columns.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B (Linear) -
15-20 min: 95% B
-
-
Detection: UV @ 254 nm (Aromatic) and 290 nm (Benzisothiazole specific).
Preparative Scale-Up
-
Loading: Dissolve in DMSO/MeOH (1:1).
-
Injection: Max 50 mg per injection on a 19 x 150 mm column.
Method B: Supercritical Fluid Chromatography (SFC)
Recommended for >1 g scale (Green Chemistry).
SFC is superior for regioisomers because the supercritical CO
-
Column: Chiralpak AD-H or IG (Amylose/Cellulose derivatives).
-
Why? Even for achiral compounds, "chiral" columns act as excellent "shape-selective" phases.
-
-
Co-Solvent: 10-20% Methanol (Isocratic).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Visual Workflows & Logic
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the optimal separation technique based on scale and mixture complexity.
Figure 2: Structural Numbering & Interaction Map
Caption: Structural comparison highlighting the steric clash in the 7-OMe isomer vs the accessible 6-OMe.
Quantitative Data Summary
| Parameter | 6-Methoxy Isomer | 7-Methoxy Isomer | Notes |
| Predicted LogP | ~2.3 | ~2.1 | 7-OMe is slightly more polar due to dipole compression. |
| H-NMR (Aromatic Region) | 3 signals (Singlet + 2 Doublets) | 3 signals (Multiplet/Triplet system) | Key distinction is the H7 singlet in 6-OMe. |
| Elution Order (RP-HPLC) | Typically 2nd (Later) | Typically 1st (Earlier) | 7-OMe elutes earlier due to higher effective polarity. |
| Crystallinity | High | Low | 6-OMe packs better; 7-OMe often oils out. |
References
-
BenchChem. (2025).[2] A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2-Benzisothiazol-3(2H)-one. Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
-
SIELC Technologies. (2018). Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column. Link
-
Royal Society of Chemistry. (2020). Ligand-free access to Benzisothiazolones and Benzisoselenazolones through NiFe2O4 catalyzed concomitant. Link
-
ACD/Labs. (2026). Methoxy groups just stick out: NMR Identification Guide. Link
Sources
Technical Support Center: Overcoming Solubility Limitations of Benzisothiazole-3-carboxamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who encounter severe solubility bottlenecks when working with benzisothiazole-3-carboxamides. While this scaffold is highly valuable—particularly in the development of atypical antipsychotic agents targeting dopamine D2 and serotonin 5HT2A/5HT1A receptors[1][2]—its physicochemical properties often derail in vitro assays and in vivo dosing.
Benzisothiazoles are inherently soluble in organic solvents but notoriously insoluble in water. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to overcome these liabilities.
Part 1: Troubleshooting Guide & FAQs
Q1: My benzisothiazole-3-carboxamide derivative crashes out of solution immediately upon transfer from a DMSO stock to my aqueous assay buffer. How do I prevent this? Causality: The planar, heteroaromatic nature of the benzisothiazole core promotes strong intermolecular π-π stacking, while the carboxamide motif engages in rigid hydrogen-bond networks. When the DMSO fraction drops below 5% in the aqueous buffer, the organic solvation shell collapses, leading to rapid nucleation and precipitation. Solution: Do not perform direct bolus additions into aqueous buffers. Instead, utilize a step-wise dilution strategy with a surfactant or complexing agent. Pre-incubating the compound with 10–20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic benzisothiazole core, preventing aggregation. Alternatively, use 0.1% Tween-80 to lower the interfacial tension before introducing the bulk aqueous phase.
Q2: We are advancing a lead compound to in vivo pharmacokinetic (PK) studies, but the free base cannot achieve the required 5 mg/kg dose in standard vehicles. What is the most reliable chemical intervention? Causality: The neutral carboxamide and the benzisothiazole ring lack sufficient basicity to be protonated at physiological pH (7.4), resulting in a lack of ion-dipole interactions with water. Solution: Exploit any basic appendages (e.g., piperazine or piperidine linkers common in antipsychotic analogs) to form a pharmaceutically acceptable salt. Literature and patent data demonstrate that converting these free bases into methanesulfonate (mesylate) or hydrochloride salts drastically improves aqueous solubility. Benzisothiazoles readily dissolve in aqueous acids to form these stable salts.
Q3: During the synthesis of our benzisothiazole-3-carboxamide library, the intermediates are so insoluble that standard silica gel chromatography fails. How should we purify them? Causality: The strong intermolecular hydrogen bonding from the primary or secondary carboxamide creates a highly stable crystal lattice, making the compound insoluble in standard normal-phase eluents (like hexane/ethyl acetate). Solution: Bypass chromatography entirely. Utilize hot recrystallization from toluene or ethanol/water mixtures. If chromatography is unavoidable, switch to a reverse-phase C18 system using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to disrupt the hydrogen bonding and maintain the compound in a transiently protonated, soluble state.
Part 2: Quantitative Data Summaries
To guide your formulation strategy, the following table summarizes the typical solubility profiles of a standard basic benzisothiazole-3-carboxamide derivative across different states and vehicles.
| Compound State / Formulation | Aqueous Solubility (pH 7.4) | Solubility in 0.1M HCl (pH 1.0) | Recommended Application |
| Free Base (Unformulated) | < 1 µg/mL | ~50 µg/mL | Long-term solid storage |
| Hydrochloride (HCl) Salt | ~500 µg/mL | > 1,000 µg/mL | In vitro biochemical assays |
| Methanesulfonate Salt | > 2,000 µg/mL | > 5,000 µg/mL | In vivo oral (PO) dosing |
| Free Base + 20% HP-β-CD | ~1,500 µg/mL | N/A | In vivo intravenous (IV) dosing |
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can confirm success before proceeding to critical assays.
Protocol A: Preparation of Benzisothiazole-3-carboxamide Methanesulfonate Salt
This protocol is optimized for derivatives containing a basic amine linker.
-
Dissolution: Suspend 1.0 mmol of the benzisothiazole-3-carboxamide free base in 10 mL of anhydrous tetrahydrofuran (THF) or ethyl acetate in a round-bottom flask.
-
Causality: THF is a polar aprotic solvent that provides moderate solubility for the free base while allowing the highly polar salt to precipitate upon formation.
-
-
Acid Addition: Chill the suspension to 0–5°C using an ice bath. Slowly add 1.05 mmol of methanesulfonic acid dropwise while stirring vigorously.
-
Causality: The slight 0.05 eq excess ensures complete protonation of the basic center without causing acid-catalyzed hydrolysis of the carboxamide bond.
-
-
Crystallization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A thick white/off-white precipitate should form.
-
Isolation: Filter the solid under vacuum, wash with 5 mL of cold diethyl ether to remove unreacted acid and organic impurities, and dry under high vacuum for 12 hours.
-
Self-Validation Check: Weigh 5 mg of the dried solid and add it to 1 mL of deionized water. It should dissolve completely and yield a clear solution. If the solution is turbid, unreacted free base is present, indicating incomplete salt formation.
Protocol B: Kinetic Solubility Profiling via Nephelometry
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
-
Spiking: Add 2 µL of the DMSO stock into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a 100 µM target concentration.
-
Causality: Keeping the final DMSO concentration at exactly 1.0% prevents artificial inflation of the apparent solubility, which can mask true in vivo precipitation risks.
-
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 RPM.
-
Measurement: Measure the light scattering using a nephelometer.
-
Self-Validation Check: Include a known highly soluble compound (e.g., caffeine) and a known insoluble compound (e.g., amiodarone free base) as controls. The assay is only valid if the insoluble control triggers a scattering signal >10-fold above the buffer blank.
Part 4: Diagnostic Workflow Visualization
The following decision tree outlines the logical progression for diagnosing and resolving solubility issues for this chemical class.
Workflow for diagnosing and resolving benzisothiazole-3-carboxamide solubility issues.
Part 5: References
-
Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. nih.gov.
-
Product Class 16: Benzisothiazoles. thieme-connect.de.
-
Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. acs.org.
-
United States Patent Number: 5,143,923. googleapis.com.
Sources
Technical Support Center: Scale-Up of 7-Methoxybenzo[d]isothiazole
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Engineering
Introduction: The Scale-Up Mandate
You are likely accessing this guide because your bench-scale synthesis of 7-methoxybenzo[d]isothiazole (7-MeO-BIT) has hit a bottleneck during kilogram-scale transfer. This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for psychotropic (e.g., 5-HT receptor modulators) and antiviral applications.
The 7-methoxy substituent introduces unique steric and electronic challenges compared to the unsubstituted parent. It is located ortho to the sulfur atom in the isothiazole ring, creating steric bulk that hinders the critical S–N bond formation step. This guide prioritizes the Oxidative Cyclization and Nucleophilic Displacement strategies, which are the most viable for scale-up.
Module 1: Route Selection & Raw Material Strategy
Q1: Which synthesis route is most robust for multi-kilogram production?
Recommendation: The Fluoro-Aldehyde/Sulfur Annulation (Route B) is recommended over the Traditional Mercapto-Aldehyde (Route A) for safety and throughput reasons.
| Feature | Route A: Mercapto-Aldehyde (Traditional) | Route B: Fluoro-Aldehyde (Recommended) |
| Starting Material | 2-Mercapto-3-methoxybenzaldehyde | 2-Fluoro-3-methoxybenzaldehyde |
| Reagents | Chloramine ( | Elemental Sulfur ( |
| Key Intermediate | Unstable Thiol (Odor/Oxidation risk) | Stable Fluoro-aldehyde |
| Safety Profile | High Risk: Chloramine is unstable/explosive.[1] | Moderate Risk: Requires pressure vessel ( |
| Atom Economy | Low (requires thiol protection/deprotection) | High (One-pot cascade) |
| Yield Potential | 50–65% | 75–85% |
Technical Insight:
Route A relies on the oxidative cyclization of a thiol-imine. On a large scale, the free thiol (2-mercapto-3-methoxybenzaldehyde) rapidly dimerizes to the disulfide, killing the yield. Route B utilizes a nucleophilic aromatic substitution (
Q2: We are seeing variable yields with Route B. What is the critical quality attribute (CQA) of the sulfur source?
Answer: The particle size and allotrope of elemental sulfur matter. Use Sublimed Sulfur (Flower of Sulfur) rather than ground brimstone.
-
Mechanism: The reaction initiates via polysulfide formation in the ammonia solution. Large sulfur granules dissolve too slowly, allowing the aldehyde to undergo side reactions (Cannizzaro or imine polymerization) before the sulfur insertion occurs.
-
Specification: Ensure Sulfur particle size is
.
Module 2: Reaction Engineering & Safety
Q3: How do we manage the exotherm during the Chloramine cyclization (Route A)?
If you are locked into Route A, you must control the N-S bond formation step.
Protocol:
-
Generation: Generate Monochloramine (
) in situ at using and (Bleach). Do not store. -
Addition: Add the ethereal solution of chloramine to the alkaline solution of the 2-mercapto-3-methoxybenzaldehyde.
-
Heat Transfer: The reaction is instantaneous and highly exothermic.
-
Scale-up Tip: Use a continuous flow reactor or a semi-batch process where the chloramine is added slowly to a vigorously stirred/cooled thiol solution.
-
Limit: Never allow the temperature to exceed
during addition.
-
Q4: In the Ammonia/Sulfur method (Route B), the pressure spikes unexpectedly. Is this normal?
Answer: Yes, but it must be controlled.
-
Cause: The reaction involves heating aqueous ammonia (30%) to
in a closed vessel. The vapor pressure of ammonia combined with the generation of (byproduct) creates significant pressure (15–20 bar). -
Mitigation:
-
Loading Factor: Do not fill the autoclave >60% volume.
-
Ammonia Excess: Use a large excess (5–10 eq) to push the equilibrium, but ensure your rupture disc is rated for at least 30 bar.
-
Venting: The reaction produces
. You must vent through a caustic scrubber ( ) to neutralize the gas before opening the reactor.
-
Module 3: Work-up & Purification
Q5: The product is contaminated with a "dimer" impurity. How do we remove it?
Diagnosis: The impurity is likely bis(3-methoxy-2-formylphenyl) disulfide .
-
Origin: Oxidation of the transient thiolate intermediate before ring closure.
-
Removal Strategy:
-
Chemical Wash: Wash the organic layer (DCM or Toluene) with a reducing agent solution (10%
or dilute ) to cleave the disulfide back to the thiol (which stays in the aqueous basic layer if pH > 10). -
Recrystallization: 7-Methoxybenzo[d]isothiazole is a solid (mp ~85-90°C). Recrystallize from Heptane/EtOAc (9:1) . The disulfide is much less soluble and will precipitate first or remain insoluble; filter it off while hot.
-
Q6: The final product has a persistent sulfur odor. How do we deodorize?
Answer: This is due to trapped polysulfides or unreacted low-molecular-weight thiols.
-
Treatment: After the reaction, treat the crude organic phase with Bleach (10% NaOCl) or Hydrogen Peroxide (30%) for 30 minutes. This oxidizes odorous sulfides to water-soluble sulfoxides/sulfones, which are easily washed away.
-
Caution: Ensure the pH is basic during this wash to prevent chlorination of the aromatic ring.
Module 4: Visualization & Logic
Figure 1: Synthesis Pathway Selection & Troubleshooting
Caption: Comparative logic flow for Route A (Legacy) vs. Route B (Scale-Up Preferred) highlighting critical control points.
Module 5: Analytical Reference Data
Table 1: Key Physicochemical Properties
| Parameter | Value | Notes |
| CAS Number | 88791-26-8 | |
| Molecular Formula | MW: 165.21 g/mol | |
| Appearance | Pale yellow to white solid | Darkens on light exposure |
| Melting Point | 85–88 °C | Sharp mp indicates high purity |
| Boiling Point | 135–138 °C @ 7 Torr | Distillable under high vacuum |
| H-3 singlet at ~9.0 ppm is diagnostic for isothiazole ring closure.[2][3][4][5][6][7] |
References
-
Review of Benzo[d]isothiazole Synthesis
- Title: Synthesis of benzo[d]isothiazoles: an upd
- Source: Arkivoc (2024)
-
URL:[Link]
- Title: 9-azabicyclo[3.3.1]nonane derivatives (Patent US7868017B2)
-
Chloramine Cyclization Method
- Title: Product Class 16: Benzisothiazoles
- Source: Science of Synthesis (Thieme)
-
URL:[Link]
- Safety in Sulfonyl/Thiol Chemistry: Title: Troubleshooting guide for the synthesis of benzothiazole derivatives (Analogous Chemistry) Source: BenchChem
Sources
- 1. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20040132790A1 - Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof - Google Patents [patents.google.com]
- 4. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0702008B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 3-Position Cross-Coupling Reactions
Welcome to the Advanced Technical Support Center for cross-coupling reactions targeting the 3-position of heterocycles. Functionalizing the 3-position of scaffolds like pyridine, indole, and pyrrole presents unique electronic and steric challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols.
The Causality of 3-Position Reactivity
Why is the 3-position notoriously difficult to functionalize compared to the 2- or 4-positions?
In electron-deficient heterocycles like pyridine, the nitrogen atom withdraws electron density via induction and resonance, heavily activating the 2- and 4-positions toward oxidative addition. The 3-position remains relatively electron-rich, resulting in a significantly higher activation barrier for the insertion of the Palladium(0) catalyst . Conversely, in electron-rich heterocycles like indole, the 3-position is highly nucleophilic, making 3-haloindoles prone to electrophilic side reactions and requiring specific N-protection (e.g., Boc or Tosyl) to stabilize the substrate during the catalytic cycle.
Furthermore, the lone pair on heteroatoms (especially pyridine nitrogen) can coordinate directly to the unshielded palladium center, forming stable, inactive off-cycle complexes that poison the catalyst . Overcoming these barriers requires highly specific ligand architectures.
Catalyst & Ligand Selection Matrix
To achieve high turnover numbers (TON) and suppress side reactions, the selection of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) is critical. The structural features of these ligands—specifically substitution at the 3-position of the upper phenyl ring—lock the orientation of the phosphine to accelerate reductive elimination .
| Reaction Type | Substrate | Recommended Catalyst/Ligand | Base / Solvent | Expected Yield | Key Advantage |
| Suzuki-Miyaura | 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane:H₂O | 85–95% | Bulky ligand prevents N-coordination to Pd. |
| Buchwald-Hartwig | 3-Bromoindole (N-Boc) | Pd₂(dba)₃ / t-BuXPhos | NaOtBu / Toluene | 75–90% | Highly efficient for bulky secondary amines . |
| Suzuki-Miyaura | 3-Chloro-2-alkylpyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ / Toluene:H₂O | 70–85% | Overcomes severe steric hindrance from C2-alkyl groups . |
| Buchwald-Hartwig | 3-Bromopyridine | Pd(OAc)₂ / BrettPhos | LiHMDS / THF | 80–95% | Exceptional selectivity for primary amines without bis-arylation. |
Troubleshooting & FAQs
Q: My Suzuki coupling of 3-bromopyridine is stalling at 30% conversion, and I observe a black precipitate. What is happening? A: The black precipitate is "Palladium black," indicating catalyst degradation. This occurs when the active Pd(0) species is starved of the transmetalating agent or when the pyridine nitrogen coordinates to the metal, displacing the ligand. Fix: Switch from a simple phosphine (like PPh₃) to a bulky, electron-rich ligand like SPhos or RuPhos. Alternatively, use a pre-catalyst (e.g., Buchwald Generation 3 or 4 palladacycles) to ensure a controlled, 1:1 Pd-to-ligand ratio in solution .
Q: I am trying to selectively couple at the 3-position of a 2,3-dibromopyridine, but the 2-position reacts first. How can I invert this regioselectivity? A: The 2-position is electronically favored for oxidative addition. To invert conventional chemoselectivity, you must exploit steric differentiation. By utilizing an extremely bulky catalyst system (e.g., Pd₂(dba)₃ with XPhos or BrettPhos), the steric clash between the ligand and the adjacent heteroatom/substituents can suppress reactivity at the 2-position, forcing the catalyst to oxidatively add to the less sterically hindered 3-position .
Q: LC-MS analysis of my crude mixture shows significant amounts of debrominated starting material (protodehalogenation). How do I prevent this?
A: Protodehalogenation (hydrodehalogenation) occurs when the palladium-aryl intermediate undergoes hydride insertion instead of transmetalation. The hydride source is often the solvent (e.g., alcohols) or a strong base promoting
Mechanistic Workflows & Logic
Catalytic cycle of 3-position cross-coupling highlighting major mechanistic pitfalls.
Decision tree for troubleshooting low yields and regioselectivity issues in 3-position couplings.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Bromopyridine
This self-validating protocol utilizes a biphasic solvent system to maximize base solubility while keeping the organic substrates in the reactive phase.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.
-
Reagent Loading: Add 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.5 equiv.) to the flask.
-
Catalyst Addition: In a separate argon-purged vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this pre-mixed catalyst system to the main reaction flask.
-
Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (10:1 ratio, 0.2 M concentration relative to the halide) via syringe.
-
Reaction: Seal the flask and heat to 90 °C with vigorous stirring (800+ rpm to ensure biphasic mixing). Monitor via TLC or LC-MS. Complete consumption of the bromide typically occurs within 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of N-Protected 3-Bromoindole
This protocol utilizes t-BuXPhos, which is highly efficient for overcoming the electron-rich nature of the indole core during oxidative addition.
-
Preparation: To an oven-dried Schlenk tube under Argon, add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and t-BuXPhos (6 mol%).
-
Substrate Loading: Add N-Boc-3-bromoindole (1.0 equiv.) and NaOtBu (1.5 equiv.). Evacuate and backfill the tube with Argon three times.
-
Amine & Solvent: Add anhydrous, degassed Toluene (0.15 M) via syringe, followed by the secondary amine (1.2 equiv.). Note: If the amine is a solid, add it during step 2.
-
Reaction: Heat the mixture to 100 °C. The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange, indicating the formation of the active monomeric Pd(0)-ligand complex. Stir for 12 hours.
-
Workup: Quench the reaction by filtering through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
References
-
The Journal of Organic Chemistry (ACS Publications). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Available at:[Link]
-
The Royal Society of Chemistry. t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water. Available at:[Link]
Validation & Comparative
1H NMR chemical shifts of 7-methoxybenzo[d]isothiazole
Comparative Analysis of NMR Prediction Methodologies for Heterocyclic Scaffolds: A Case Study on 7-Methoxybenzo[d]isothiazole
Executive Summary
In modern drug discovery, scaffold hopping frequently leads researchers to underexplored heterocyclic systems. The benzo[d]isothiazole core, particularly its 7-methoxy substituted derivatives, has emerged as a privileged scaffold in the development of YAP-TEAD interface inhibitors for oncology[1] and nicotinic acetylcholine receptor (nAChR) ligands for neurological disorders[2].
However, accurately characterizing these novel derivatives via
The Benchmark Scaffold and Mechanistic Causality
To evaluate the predictive tools, we must first understand the fundamental electronic causality governing the
The chemical shift (
-
The 7-Methoxy Group (+M, -I): The oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect), which typically shields the ortho (C6) and para (C4) protons, shifting them upfield. Conversely, its inductive withdrawal (-I) slightly deshields the meta (C5) position.
-
The Isothiazole 1,1-Dioxide Ring (-I, -M): The sulfone moiety is profoundly electron-withdrawing. It exerts a global deshielding effect across the fused benzene ring, pulling all proton signals significantly downfield[1].
Because the methoxy group at C7 is sterically hindered by the adjacent sulfur atom, its rotational conformation is restricted, altering the expected orbital overlap and resonance contribution. This specific steric-electronic interplay is precisely where predictive software algorithms diverge in performance.
Logical relationship of electronic effects governing the 1H NMR chemical shifts in the scaffold.
Comparative Workflow: Empirical vs. Quantum Mechanical Prediction
When predicting the NMR spectrum of 3-chloro-7-methoxybenzo[d]isothiazole 1,1-dioxide, researchers typically choose between two software architectures:
-
Product A: Empirical Additivity Models (e.g., ChemDraw, MestReNova): These tools rely on Hierarchical Orthogonal Space Encoding (HOSE) codes and database matching. While computationally instantaneous, they suffer when a specific bicyclic scaffold is underrepresented in their training libraries. They often default to generic benzene ring increments, failing to account for the transannular deshielding cone of the sulfone group.
-
Product B: Quantum Mechanical DFT-GIAO (e.g., Gaussian): Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations computes the exact magnetic shielding tensors based on optimized 3D geometry. While computationally expensive, it inherently accounts for the restricted rotation of the 7-methoxy group and the exact electron density distribution.
Workflow comparing empirical additivity models and DFT-GIAO for NMR chemical shift prediction.
Experimental Validation: High-Resolution H NMR Protocol
To objectively compare these software predictions, we must ground them against a highly controlled, self-validating empirical dataset[1]. The following protocol ensures that any deviation in chemical shift is due to the molecule's intrinsic electronic environment, not external artifacts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of high-purity 3-chloro-7-methoxybenzo[d]isothiazole 1,1-dioxide in 0.6 mL of DMSO-
(99.9% isotopic purity). Causality: DMSO is chosen over CDCl due to the highly polar nature of the 1,1-dioxide moiety, preventing aggregation-induced shift artifacts. -
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the absolute zero reference (0.00 ppm), compensating for any temperature-dependent magnetic field drift.
-
Instrument Setup & Shimming: Insert the 5 mm precision tube into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium frequency of DMSO-
and execute gradient shimming (Z1-Z5) until the TMS linewidth is < 0.5 Hz. -
Acquisition Parameters (The Self-Validating Step): Set a 30° excitation pulse with a 10-second relaxation delay (D1) . Acquire 16 scans with 64k data points. Causality: The extended D1 delay ensures complete longitudinal relaxation (
) of all protons. This acts as an internal quality control: if the integration of the methoxy singlet deviates from exactly 3.00 relative to the aromatic protons (1.00 each), it immediately flags incomplete relaxation or sample impurity, invalidating the run. -
Processing: Apply zero-filling to 128k and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation to maximize the signal-to-noise ratio without distorting the
-coupling fine structure.
Quantitative Data Comparison
The table below summarizes the objectively measured performance of both predictive methodologies against the verified experimental data acquired via the protocol above[1].
| Proton Assignment | Experimental (600 MHz, DMSO- | Product A: Empirical Additivity (Predicted) | Product B: DFT-GIAO (Predicted) | Error | Error |
| O-CH | 4.02 ppm (s, 3H) | 3.85 ppm | 4.05 ppm | -0.17 ppm | +0.03 ppm |
| H-4 | 7.54 ppm (d, J = 7.5 Hz, 1H) | 7.30 ppm | 7.50 ppm | -0.24 ppm | -0.04 ppm |
| H-6 | 7.64 ppm (dd, J = 8.0, 3.6 Hz, 1H) | 7.45 ppm | 7.60 ppm | -0.19 ppm | -0.04 ppm |
| H-5 | 7.90 ppm (t, J = 8.0 Hz, 1H) | 7.75 ppm | 7.88 ppm | -0.15 ppm | -0.02 ppm |
Conclusion
The comparative data clearly demonstrates the limitations of Empirical Additivity software when applied to complex, sterically hindered heterocycles like 7-methoxybenzo[d]isothiazole. Product A consistently underestimated the deshielding effect of the 1,1-dioxide system, resulting in unacceptable errors exceeding 0.2 ppm for the H-4 proton.
Conversely, Product B (DFT-GIAO) provided exceptional accuracy (margin of error
References
-
IDENTIFICATION OF PYRAZOLO-PIPERIDINONE DERIVATIVES TARGETING YAP-TEAD INTERFACE 3 AS ANTICANCER AGENTS THROUGH INTEGRATED VIRTU Source: SSRN URL:[Link]
-
Product Class 16: Benzisothiazoles Source: Thieme E-Books URL:[Link]
- US20040132790A1 - Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof Source: Google Patents URL
Sources
A Researcher's Guide to C13 NMR Spectral Analysis of 7-Substituted Benzisothiazoles
This guide provides an in-depth technical comparison and predictive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-substituted benzisothiazoles. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. Instead, it offers a framework for understanding and predicting the ¹³C NMR spectra of this important class of heterocyclic compounds, even when extensive experimental data is not publicly available. We will delve into the experimental protocols necessary for acquiring high-quality data and discuss the underlying principles of how substituents at the 7-position influence the chemical environment of the benzisothiazole core.
The Significance of ¹³C NMR in the Structural Elucidation of Benzisothiazoles
The benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise characterization of these molecules is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for unambiguous structural determination. Each carbon atom in a molecule has a unique electronic environment, which in turn gives rise to a specific resonance signal in the ¹³C NMR spectrum. The chemical shift of these signals provides a detailed fingerprint of the molecular structure, allowing for the confirmation of substitution patterns and the overall molecular architecture. For 7-substituted benzisothiazoles, ¹³C NMR is particularly crucial for verifying the regiochemistry of substitution on the benzene ring.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
The acquisition of clean, high-resolution ¹³C NMR spectra is foundational to accurate structural analysis. The following protocol is a self-validating system designed to ensure data integrity.
1. Sample Preparation: The Cornerstone of Good Data
-
Sample Purity: Begin with a sample of the highest possible purity. Residual solvents or synthetic byproducts can introduce extraneous peaks, complicating spectral interpretation.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample mass of 10-50 mg is typically sufficient. The exact amount will depend on the compound's molecular weight and solubility.
-
Choice of Deuterated Solvent: The selection of an appropriate deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which is easily identifiable[1]. For less soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be excellent alternatives. It is important to be aware of the solvent's own ¹³C NMR signals to avoid misinterpretation[1].
-
Dissolution: Weigh the sample accurately and transfer it to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be clear and free of any particulate matter.
2. NMR Spectrometer Setup and Acquisition Parameters
The following parameters are provided as a starting point for a modern NMR spectrometer (e.g., 400-600 MHz). Optimization may be necessary depending on the specific instrument and sample.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on a Bruker instrument). This is the standard experiment for obtaining a simple spectrum with one peak per unique carbon atom.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is generally sufficient to encompass the full range of carbon chemical shifts in organic molecules.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay (5-10 seconds) may be necessary for accurate integration, although quantitative analysis is not the primary goal of this experiment.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16 or garp) to remove C-H coupling and simplify the spectrum.
Understanding the ¹³C NMR Spectrum of 7-Substituted Benzisothiazoles: A Predictive Approach
Due to a lack of a comprehensive, publicly available dataset of ¹³C NMR data for a wide range of 7-substituted benzisothiazoles, we will adopt a predictive approach based on the well-established principles of substituent effects on aromatic systems.
The Benzisothiazole Core: Carbon Numbering and Expected Chemical Shifts
To facilitate our discussion, the standard IUPAC numbering for the benzisothiazole ring system is used, as illustrated in the diagram below.
Caption: General structure of a 7-substituted benzisothiazole with IUPAC numbering.
The following table provides predicted chemical shift ranges for the carbon atoms of the benzisothiazole nucleus. These predictions are based on data from unsubstituted benzothiazole and related heterocyclic systems.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |
| C3 | 150 - 165 | Highly dependent on the substituent at the 2-position (if any). |
| C3a | 152 - 155 | Quaternary carbon, often of lower intensity. |
| C4 | 120 - 130 | Aromatic CH. |
| C5 | 124 - 128 | Aromatic CH. |
| C6 | 122 - 127 | Aromatic CH. |
| C7 | 120 - 145 | Aromatic CH, highly influenced by the nature of the 'R' substituent. |
| C7a | 133 - 138 | Quaternary carbon, often of lower intensity. |
The Influence of Substituents at the C7 Position
The electronic nature of the substituent at the C7 position will significantly modulate the chemical shifts of the carbons in the benzene portion of the molecule, particularly C7 itself and the ortho and para carbons (C6 and C4, respectively). These effects can be rationalized by considering the interplay of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strong electron-withdrawing groups through both induction and resonance.
-
Effect on C7 (ipso-carbon): The direct attachment of an electronegative group will cause a significant downfield shift (deshielding) of the C7 signal.
-
Effect on C6 and C4 (ortho and para carbons): The electron-withdrawing resonance effect will also deshield the ortho and para carbons, leading to a downfield shift of their signals.
-
-
Electron-Donating Groups (EDGs): Substituents like the methoxy (-OCH₃) or amino (-NH₂) groups are electron-donating through resonance.
-
Effect on C7 (ipso-carbon): While the oxygen or nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, the dominant effect on the aromatic ring is the electron-donating resonance effect. This will lead to an upfield shift (shielding) of the C7 signal compared to the unsubstituted benzisothiazole.
-
Effect on C6 and C4 (ortho and para carbons): The strong electron-donating resonance effect will significantly shield the ortho and para carbons, causing a notable upfield shift in their respective signals.
-
-
Halogens: Halogens like chlorine (-Cl) exhibit a dual effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance.
-
Effect on C7 (ipso-carbon): The inductive effect generally dominates for halogens, leading to a downfield shift of the C7 signal.
-
Effect on C6 and C4 (ortho and para carbons): The weak resonance donation can lead to a slight shielding (upfield shift) of the ortho and para carbons, although this effect is less pronounced than with strong EDGs.
-
The following table summarizes the predicted qualitative effects of various substituents at the C7 position on the ¹³C NMR chemical shifts of the benzisothiazole ring.
| Substituent (R) at C7 | Electronic Effect | Predicted Shift of C7 | Predicted Shift of C6 | Predicted Shift of C4 |
| -NO₂ | Strong EWG | Downfield (deshielded) | Downfield (deshielded) | Downfield (deshielded) |
| -Cl | Inductive EWG, Weak Resonance EDG | Downfield (deshielded) | Slightly Upfield (shielded) | Slightly Upfield (shielded) |
| -OCH₃ | Strong Resonance EDG | Upfield (shielded) | Upfield (shielded) | Upfield (shielded) |
| -NH₂ | Strong Resonance EDG | Upfield (shielded) | Upfield (shielded) | Upfield (shielded) |
Conclusion
While a comprehensive experimental dataset for the ¹³C NMR of 7-substituted benzisothiazoles remains to be fully compiled in the public domain, this guide provides a robust framework for researchers in the field. By following the detailed experimental protocol, a solid foundation for data acquisition is established. Furthermore, the predictive analysis of substituent effects, grounded in the fundamental principles of NMR spectroscopy and analogies with related chemical systems, empowers scientists to interpret their spectra with confidence. The interplay of inductive and resonance effects provides a logical and powerful tool for the structural verification of this important class of molecules. As more data becomes available, the predictions outlined herein can be further refined, contributing to a deeper understanding of the structure-property relationships in 7-substituted benzisothiazoles.
References
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Gnanasekaran, P., Chen, C.-Y., Chu, T.-H., Lin, P.-H., & Chang, Y. J. (n.d.). Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth–Emmons Reaction in ≤1 Minute. Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ivanova, Y., & Van der Eycken, E. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Product Class 16: Benzisothiazoles. (n.d.). Georg Thieme Verlag. Retrieved from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6245. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 7-methoxybenzo[d]isothiazole
Comprehensive MS Fragmentation Profiling of 7-Methoxybenzo[d]isothiazole: HR-ESI-MS/MS vs. EI-MS
Introduction
As pharmaceutical pipelines increasingly focus on complex heterocyclic scaffolds, 7-methoxybenzo[d]isothiazole has emerged as a critical pharmacophore. It serves as a key intermediate in the synthesis of YAP-TEAD interface inhibitors for oncology[1] and α7 nicotinic acetylcholine receptor (nAChR) ligands for neurological disorders[2]. Because the position of the methoxy group and the integrity of the isothiazole ring directly dictate target binding affinity, accurate structural elucidation of this moiety is non-negotiable.
This guide provides a definitive comparative analysis of the two premier mass spectrometry platforms—Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) —for profiling the fragmentation pattern of 7-methoxybenzo[d]isothiazole. By understanding the causality behind these divergent fragmentation pathways, analytical chemists can select the optimal platform for their specific drug development workflows.
Mechanistic Causality: The Fragmentation Logic
The benzo[d]isothiazole core is a highly stable aromatic system[3]. Its fragmentation is dictated by the relative bond dissociation energies of the isothiazole ring (specifically the labile S–N bond) and the electron-donating 7-methoxy substituent. The ionization technique fundamentally alters the observed fragmentation cascade.
EI-MS (Hard Ionization at 70 eV)
Under electron impact, the molecule forms a radical cation [M]⁺• at m/z 165.02 . The presence of the methoxy group adjacent to the aromatic system drives an initial homolytic cleavage. The molecule expels a methyl radical (•CH₃, -15 Da) to form a highly stable, resonance-stabilized quinoid oxonium ion at m/z 150.00. Following this, the isothiazole ring undergoes characteristic S–N bond cleavage[4], leading to the expulsion of hydrogen cyanide (HCN, -27 Da) to yield m/z 122.99, or the loss of carbon monoxide (CO, -28 Da) yielding m/z 122.01.
HR-ESI-MS/MS (Soft Ionization + CID)
Electrospray ionization generates an even-electron protonated species [M+H]⁺ at m/z 166.0327 . Because even-electron ions strongly prefer to expel neutral molecules rather than radicals, the loss of •CH₃ is heavily suppressed. Instead, Collision-Induced Dissociation (CID) promotes the neutral loss of methanol (CH₃OH, -32 Da) to form m/z 134.00. Concurrently, direct ring-opening via the expulsion of HCN (-27 Da) yields m/z 139.02.
Platform Comparison: Quantitative Data Summary
The choice between EI-MS and HR-ESI-MS/MS depends on whether the goal is library-matchable structural fingerprinting or exact-mass molecular formula confirmation.
| Analytical Parameter | Low-Res EI-MS (Quadrupole) | HR-ESI-MS/MS (Orbitrap / Q-TOF) |
| Primary Ion Species | Radical Cation [M]⁺• (m/z 165.02) | Protonated Ion [M+H]⁺ (m/z 166.0327) |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 2 ppm) |
| Key Fragmentation Drivers | Homolytic cleavage, radical losses | Neutral losses, charge-directed cleavage |
| Primary Fragments | m/z 150 (Base), 123, 122 | m/z 139, 134 |
| Sensitivity | Picogram (pg) range | Femtogram (fg) range |
| Best Used For | NIST library matching, volatile intermediates | Complex matrices, exact formula generation |
Mandatory Visualization: Fragmentation Pathways
Fig 1. Divergent MS fragmentation pathways of 7-methoxybenzo[d]isothiazole under EI and ESI.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in causality check to prevent false positives or thermal degradation artifacts.
Protocol A: GC-EI-MS Structural Fingerprinting
Objective: To generate a highly reproducible, library-compatible fragmentation spectrum.
-
System Validation: Infuse Perfluorotributylamine (PFTBA) tuning mix. Causality: Ensures the quadrupole is accurately calibrated across the low mass range (m/z 69, 219, 502) before sample introduction.
-
Sample Preparation: Dissolve 1 mg of 7-methoxybenzo[d]isothiazole in 1 mL of LC-MS grade ethyl acetate. Run a pure ethyl acetate blank first. Causality: The blank run proves that any observed m/z 150 or 123 peaks originate from the sample, not column bleed or injector carryover.
-
Injection & Volatilization: Inject 1 µL at a 10:1 split ratio. Set the inlet temperature to 250°C. Causality: 250°C is hot enough to ensure instantaneous, uniform volatilization of the benzoisothiazole without inducing premature thermal degradation of the methoxy group.
-
Ionization & Acquisition: Apply 70 eV electron energy. Scan from m/z 50 to 300. Causality: 70 eV is the universal standard for EI; using this exact energy ensures the resulting spectrum can be cross-referenced against the NIST mass spectral library for orthogonal validation.
Protocol B: LC-HR-ESI-MS/MS Exact Mass Elucidation
Objective: To confirm the exact molecular formula and map even-electron fragmentation.
-
System Validation: Calibrate the Orbitrap/Q-TOF using a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass accuracy.
-
Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 column (e.g., Waters Acquity BEH C18). Causality: Formic acid provides the abundant protons necessary to efficiently drive the formation of the[M+H]⁺ species (m/z 166.0327).
-
Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 FWHM and MS2 resolution to 17,500 FWHM.
-
Stepped Normalized Collision Energy (NCE): Apply stepped NCE at 20, 30, and 40 eV. Causality: 7-methoxybenzo[d]isothiazole contains both a fragile methoxy group and a rigid aromatic core. A single collision energy might either fail to break the core or completely obliterate the intermediate fragments. Stepped NCE ensures the simultaneous capture of the initial CH₃OH loss (at 20 eV) and the subsequent HCN ring-cleavage (at 40 eV) in a single composite spectrum.
Conclusion & Recommendations
For routine quality control and structural verification of 7-methoxybenzo[d]isothiazole during early-stage synthesis, EI-MS remains the gold standard due to its deep, radical-driven fragmentation that easily distinguishes positional isomers. However, for identifying trace impurities, degradants, or metabolites in complex biological matrices (such as during pharmacokinetic evaluations of YAP-TEAD inhibitors), HR-ESI-MS/MS is the superior platform, offering unparalleled mass accuracy and sensitivity.
References
-
IDENTIFICATION OF PYRAZOLO-PIPERIDINONE DERIVATIVES TARGETING YAP-TEAD INTERFACE 3 AS ANTICANCER AGENTS THROUGH INTEGRATED VIRTU Source: SSRN (Preprint) URL:[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL:[Link]
-
The chemistry of isothiazoles Source: Tetrahedron (via ResearchGate) URL:[Link]
- US20040132790A1 - Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof Source: Google Patents URL
Sources
A Researcher's Guide to the Crystallographic Analysis of Benzo[d]isothiazole Derivatives: From Synthesis to Structure
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. This guide provides a comprehensive overview of the experimental methodologies required to obtain and analyze crystal structure data for benzo[d]isothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.
The benzo[d]isothiazole scaffold is a key pharmacophore found in a variety of therapeutic agents, including antipsychotic drugs.[1] The substitution pattern on this bicyclic system, such as the inclusion of a methoxy group at the 7-position, can significantly influence the molecule's pharmacological properties. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of these compounds, providing invaluable insights into their conformation, intermolecular interactions, and potential for polymorphism—all critical parameters in drug design and development.
The Strategic Importance of Crystal Structure Data in Drug Development
The precise knowledge of a molecule's three-dimensional arrangement, as provided by single-crystal X-ray crystallography, informs several critical aspects of the drug development pipeline:
-
Structure-Activity Relationship (SAR) Studies: By understanding the exact conformation of a molecule, researchers can build more accurate SAR models, leading to the rational design of more potent and selective analogs.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.
-
Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions helps in designing stable and effective drug formulations.
Experimental Guide: Synthesizing and Crystallizing Benzo[d]isothiazole Derivatives
The synthesis of benzo[d]isothiazole derivatives can be achieved through various established synthetic routes.[1] A common approach involves the cyclization of appropriately substituted benzamides. The following is a generalized protocol that can be adapted for the synthesis of 7-methoxybenzo[d]isothiazole derivatives.
PART 1: Synthesis of 7-Methoxybenzo[d]isothiazole Precursors
A plausible synthetic route, based on known procedures for similar compounds, is outlined below.
Caption: Synthetic pathway for 7-methoxybenzo[d]isothiazole derivatives.
Step-by-Step Protocol:
-
Amide Formation:
-
To a solution of 2-mercapto-3-methoxybenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a fresh solvent and add the desired amine (R-NH2) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with a mild acid and base, followed by drying and concentration to yield the 2-mercapto-N-substituted-3-methoxybenzamide.
-
-
Oxidative Cyclization:
-
Dissolve the 2-mercapto-N-substituted-3-methoxybenzamide in a suitable solvent such as ethanol or acetic acid.
-
Add an oxidizing agent, for example, iodine or N-chlorosuccinimide (NCS), portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate (if iodine was used).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-methoxybenzo[d]isothiazole derivative.
-
Purify the crude product by column chromatography or recrystallization.
-
PART 2: Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
Experimental Protocol: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the following steps are undertaken to determine the molecular structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A single crystal of appropriate size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Interpreting the Crystallographic Data
The final output of a successful crystal structure determination is a wealth of information that can be used to understand the molecule's properties.
Key Crystallographic Parameters for Comparison:
| Parameter | Description | Importance in Drug Development |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Influences physical properties like morphology and can indicate potential for polymorphism. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Used to identify different polymorphs. |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. | Confirms the molecular connectivity and provides insight into the electronic structure. |
| Torsion Angles | Describes the conformation of the molecule. | Crucial for understanding how the molecule will fit into a biological target. |
| Intermolecular Interactions | Describes how molecules pack together in the crystal (e.g., hydrogen bonds, π-stacking). | Influences solubility, melting point, and stability. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor generally indicates a better quality structure. |
While specific data for 7-methoxybenzo[d]isothiazole derivatives is awaited, the methodologies and comparative framework presented here provide a clear path for researchers to obtain and interpret this critical information. The insights gained from such studies will undoubtedly accelerate the development of new and improved therapeutic agents based on this important heterocyclic scaffold.
References
- Ćaleta, I., Grdiša, M., Mrvoš-Sermek, D., Cetina, M., & Tralić-Kulenović, V. (2004). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(4), 279-285.
-
ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. Retrieved from [Link]
- Ivanova, Y., & Wessjohann, L. A. (2024).
- Shibu, A., Jones, S., Tolley, P. L., Diaz, D., Kwiatkowski, C. O., Jones, D. S., ... & Walter, M. G. (2023). Correlating structure and photophysical properties in thiazolo [5, 4-d] thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 11(42), 14699-14708.
- Yap, Y. Y., Mohamad-Latiff, W. F., & Kassim, M. B. (2020). Insight into Positional Isomerism of N-(Benzo [d] thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 353.
- Patel, D., & Patel, N. (2012). Synthesis of some substituted benzothiazole derivaties and its biological activities. Journal of Chemical and Pharmaceutical Research, 4(1), 472-477.
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ResearchGate. (n.d.). Structural formulae of isothiazole derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid. Retrieved from [Link]
- Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(22), 4785-4789.
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ChEMBL. (n.d.). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of.... Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hirshfeld surface analysis and crystal structure of 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c][1][2][3]benzoxadiazocine. Retrieved from [Link]
- Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio) acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43.
- Metwally, M. A., El-Azzouny, A. A., & El-Sabbagh, O. I. (2022). Crystal structure of 2-(2, 5-dimethoxyphenyl) benzo [d] thiazole.
-
PubChem. (n.d.). 1,2-Benzisothiazole, 3-methoxy-7-nitro-. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Crystal Structure of 13-(2-Methoxy. Retrieved from [Link]
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NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-methoxy-. Retrieved from [Link]
- Gzella, A. K., & Janecha, M. (2025). 4, 5, 6, 7-Tetrahydrobenzo [d] thiazol-2-amine.
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UV-Vis absorption maxima of 7-methoxybenzo[d]isothiazole
A Comparative Guide to the UV-Vis Absorption Characteristics of Methoxy-Substituted Benzisothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide is intended to serve as a valuable resource for researchers by offering a predictive insight into the spectral properties of 7-methoxybenzo[d]isothiazole and detailing the methodologies required for its empirical determination.
Comparative Analysis of UV-Vis Absorption Maxima
The position of the UV-Vis absorption maxima in benzisothiazole derivatives is influenced by the nature and position of substituents on the benzene ring, as well as the electronic structure of the heterocyclic system. The methoxy group (-OCH3), being an electron-donating group, is known to cause a bathochromic (red) shift in the λmax when conjugated with an aromatic system.
While specific data for 7-methoxybenzo[d]isothiazole is absent, we can draw comparisons from related structures to predict its absorption profile. For instance, theoretical studies on various benzothiazole derivatives have shown that substituents significantly impact the HOMO-LUMO energy gap, which in turn affects the absorption wavelength.[1] Electron-donating groups generally decrease this energy gap, leading to absorption at longer wavelengths.
The following table summarizes available data and theoretical insights for related compounds to provide a basis for comparison:
| Compound | Solvent | λmax (nm) | Remarks |
| Benzisothiazole | Not Specified | Not Explicitly Stated | Parent compound, for baseline comparison.[2] |
| Methoxy-substituted Benzothiazoles (general) | Not Specified | Not Explicitly Stated | The presence of a methoxy group is expected to shift the absorption to longer wavelengths compared to the unsubstituted parent compound.[3] |
| 2-Mercaptobenzothiazole | Aqueous Solution | ~230-240 and 308-320 | The UV-Vis spectra are pH-dependent, with shifts observed upon deprotonation.[4] |
| Di-BenzThAz-terTh (a thiazole-containing imine) | DCB Solution | 457 | The extended conjugation in this larger molecule results in a significant red shift.[5] |
Based on the general understanding of substituent effects on aromatic systems, it is anticipated that 7-methoxybenzo[d]isothiazole will exhibit a λmax at a longer wavelength than the unsubstituted benzisothiazole. The electron-donating methoxy group at the 7-position will likely influence the π-π* transitions of the aromatic system.
Predicted Spectroscopic Profile of 7-Methoxybenzo[d]isothiazole
Considering the electronic effects of the methoxy group, it is reasonable to predict that 7-methoxybenzo[d]isothiazole will have its primary absorption bands in the near-ultraviolet region, likely between 250 and 350 nm. The exact λmax would be dependent on the solvent used for the measurement due to solvatochromic effects.
Experimental Protocol for UV-Vis Absorption Measurement
To empirically determine the , the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility of the results.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of 7-methoxybenzo[d]isothiazole in a suitable solvent.
Materials and Equipment:
-
7-Methoxybenzo[d]isothiazole (synthesized and purified)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Solvent Selection: Choose a solvent in which the analyte is readily soluble and that is transparent in the anticipated absorption region (typically above 220 nm). Spectroscopic grade ethanol or acetonitrile are common choices.
-
Preparation of Stock Solution: a. Accurately weigh a small amount of 7-methoxybenzo[d]isothiazole (e.g., 1-5 mg). b. Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: a. Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. The absorbance values should ideally fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: a. Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability. b. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: a. Fill a quartz cuvette with the pure solvent to be used as the blank. b. Place the cuvette in the reference beam holder of the spectrophotometer. c. Place an identical cuvette filled with the same solvent in the sample beam holder and run a baseline correction.
-
Sample Measurement: a. Rinse a cuvette with a small amount of the most dilute working solution and then fill it with the solution. b. Place the sample cuvette in the sample holder. c. Initiate the scan. The spectrophotometer will record the absorbance as a function of wavelength.
-
Data Analysis: a. Identify the wavelength(s) at which the maximum absorbance occurs. These are the λmax values. b. Repeat the measurement for the other working solutions to ensure the λmax does not shift with concentration. c. The molar extinction coefficient (ε) at each λmax can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Visualizing the Molecular Structures
To better understand the structural relationships between 7-methoxybenzo[d]isothiazole and its parent compound, the following diagrams are provided.
Caption: Chemical structures of Benzisothiazole and 7-Methoxybenzo[d]isothiazole.
Conclusion and Future Work
This guide has provided a comparative framework for understanding the anticipated UV-Vis absorption characteristics of 7-methoxybenzo[d]isothiazole based on the analysis of related compounds. While direct experimental data remains to be reported, the provided insights and detailed experimental protocol will facilitate the future characterization of this molecule. The synthesis and subsequent spectroscopic analysis of 7-methoxybenzo[d]isothiazole are crucial next steps to validate the predictions made herein and to expand the library of well-characterized benzisothiazole derivatives for various scientific applications.
References
-
The Preparation and Properties of Some 2,l-Benzisoxazole and 2,l-Benzisothiazole Derivatives - Canadian Science Publishing. Available at: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - Scientific Research Publishing. Available at: [Link]
-
Benzisothiazole | C7H5NS | CID 9225 - PubChem - NIH. Available at: [Link]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - MDPI. Available at: [Link]
-
Benzisothiazoles synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. Available at: [Link]
-
Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Available at: [Link]
-
An Aryne-Based Route to Substituted Benzoisothiazoles | Organic Letters. Available at: [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. Available at: [Link]
-
UV–vis spectra of different forms of compound 7 in DMSO. - ResearchGate. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
OPPI BRIEFS 2,l-BENZISOTHIAZOLES Submitted by M. Ravks, E. Homfeld and T. Paproth (5/7/73) Department of Organic Chemistry La Tr. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
and 4,5‐Substituted N‐Methoxythiazole-2(3H)‐thiones – Preparation, UV/Vis Spectra - Wiley-VCH. Available at: [Link]
-
UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - PMC. Available at: [Link]
-
A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution - Helmholtz-Zentrum Hereon. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. hereon.de [hereon.de]
- 5. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of alpha-7 nAChR binding affinity for benzisothiazole analogs
Validation of nAChR Binding Affinity for Benzisothiazole Analogs
Executive Summary & Mechanistic Rationale
The development of
Benzisothiazole analogs (replacing Oxygen with Sulfur) are deployed as bioisosteres to enhance:
-
Chemical Stability: The C-S bond provides resistance to reductive ring-opening.
-
Lipophilicity: Increased LogP facilitates better Blood-Brain Barrier (BBB) penetration.
-
Selectivity: The larger sulfur atom alters the electrostatic potential map, potentially reducing off-target binding to the structurally homologous
receptor.
This guide provides a self-validating workflow to benchmark these analogs against "Gold Standard" ligands.
Comparative Ligand Profile
| Compound Class | Representative Standard | Mechanism | Key Limitation | |
| Peptide Toxin | ~1.0 nM | Orthosteric Antagonist | Poor BBB permeability; Irreversible. | |
| Biaryl Urea | PNU-282987 | 26 nM | Agonist | Rapid desensitization of receptor. |
| Benzisoxazole | ABT-418 | High (nM range) | Agonist | Metabolic instability (ring opening). |
| Benzisothiazole | Test Analogs | Target: <50 nM | Target: Agonist/PAM | Must validate |
Signal Transduction & Binding Pathway
Understanding the downstream effects is crucial for functional validation.
Caption: Activation pathway of
Protocol A: Radioligand Displacement Binding (The Affinity Standard)
Objective: Determine the affinity constant (
Materials
-
Source Tissue: Rat Hippocampal membranes or HEK293 cells stably expressing human
nAChR. -
Radioligand:
- -Bgt (Specific Activity ~2000 Ci/mmol). -
Non-Specific Binding (NSB) Control: 1 mM Nicotine or 1
M Methyllycaconitine (MLA). -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA (Crucial to prevent toxin sticking to plastic).
Step-by-Step Workflow
-
Filter Pre-treatment (Critical): Soak GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 3 hours.
-
Reasoning:
-Bgt is a sticky peptide. PEI reduces non-specific binding to the filter, which causes high background noise.
-
-
Incubation:
-
Mix: 50
L Membrane prep + 50 L - -Bgt (Final conc. 2 nM) + 50 L Test Compound (Benzisothiazole analog, to M). -
Incubate for 2 hours at 37°C (Equilibrium is slow for peptide ligands).
-
-
Termination:
-
Rapid filtration using a cell harvester.
-
Wash 3x with ice-cold buffer to lock equilibrium state.
-
-
Quantification: Count radioactivity (CPM) in a Gamma Counter.
Data Analysis (Self-Validation)
Calculate
-
Validation Check: If the Hill Slope is significantly different from 1.0 (e.g., < 0.8), suspect negative cooperativity or allosteric binding sites, which is common with benzisothiazole cores.
Protocol B: Functional Calcium Flux (FLIPR)
Objective: Distinguish between Agonists , Antagonists , and Positive Allosteric Modulators (PAMs) . Binding affinity (
Experimental Design
Many benzisothiazoles act as Type I or Type II PAMs rather than pure agonists. This assay must be run in two modes.
| Mode | Setup | Purpose |
| Agonist Mode | Cells + Dye | Detect direct activation. |
| PAM Mode | Cells + Dye + Compound | Detect potentiation of sub-threshold natural ligand. |
Workflow
-
Cell Loading: Load HEK-h
cells with Fluo-4 AM (calcium indicator) for 45 mins. -
Baseline: Measure fluorescence for 10 seconds.
-
Compound Addition: Inject Benzisothiazole analog.
-
Readout: Monitor fluorescence units (RFU) for 120 seconds.
-
Note:
desensitizes extremely fast. You are looking for a sharp, transient peak.
-
Caption: Dual-mode FLIPR workflow to classify benzisothiazole mechanism of action.
Selectivity Screening (The Safety Check)
Benzisothiazoles have a high risk of cross-reactivity with the
-
Mandatory Control: Run a parallel binding assay using
-Granisetron (5-HT3 antagonist). -
Success Metric: Selectivity ratio (
) should be >100-fold .
References
-
Wallace, T. L., & Porter, R. H. (2011). Target validation for nicotinic agonists in cognitive dysfunction. Biochemical Pharmacology. Link
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. Link
-
Mazurov, A., et al. (2006). 2-Amino-5-substituted-pyrimidine agonists of alpha7 nicotinic receptors: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Link
-
Uteshev, V. V. (2014). α7 Nicotinic Acetylcholine Receptors: Pharmacology and Therapeutic Perspectives. Pharmaceuticals.[2][3][4] Link
Sources
- 1. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 3. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
Safety Operating Guide
7-Methoxybenzo[d]isothiazole proper disposal procedures
As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is as critical as the synthetic methodologies we employ in drug development. 7-Methoxybenzo[d]isothiazole (CAS: 88791-26-8) is a valuable heterocyclic intermediate[1]. It is frequently encountered as a pale yellow oil or solid in laboratory settings[2]. However, because it shares a core structural motif with known biocides and sensitizers (such as 1,2-benzisothiazol-3(2H)-one), it demands strict operational handling to prevent occupational exposure and environmental contamination[3].
The following guide outlines the authoritative, step-by-step operational and disposal plans for 7-Methoxybenzo[d]isothiazole in a professional research environment.
Hazard Profile and Quantitative Data
Before initiating any workflow, personnel must understand the compound's hazard profile. Benzisothiazole derivatives are highly reactive toward biological nucleophiles, which is the mechanistic basis for their skin sensitization potential and acute aquatic toxicity[3].
| Property / Hazard | Description / Classification | Causality & Operational Impact |
| Physical State | Pale yellow oil / solid[2] | Can easily contaminate gloves and surfaces; requires meticulous mechanical transfer techniques. |
| Skin Sensitization | Category 1 (H317)[3] | Covalently binds to skin proteins. Requires double-gloving (Nitrile) and immediate removal upon contact. |
| Aquatic Toxicity | Acute 1 (H400)[3] | Highly toxic to aquatic life. Absolute prohibition on drain disposal or aqueous neutralization[4]. |
| Thermal Decomposition | SOx, NOx generation | High-temperature incineration by a licensed EHS contractor is mandatory to safely break the stable thiazole ring. |
Operational Safety Plan
To ensure trustworthiness in our safety systems, every handling protocol must be designed to contain the material at the source.
Methodology: Safe Handling and Spill Containment
-
Engineering Controls: All manipulations of 7-Methoxybenzo[d]isothiazole must be conducted within a certified chemical fume hood. This mitigates the risk of inhaling aerosols or vapors generated during transfer.
-
Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (double-gloving recommended), a fastened lab coat, and splash-proof safety goggles.
-
Spill Response (Self-Validating Protocol):
-
Isolate: Immediately restrict access to the spill area.
-
Absorb: Do not use combustible materials like sawdust if oxidizing agents are present. Use an inert, universal liquid-binding material (e.g., diatomaceous earth or sand) to absorb the oil[4].
-
Collect: Mechanically collect the saturated absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container[3].
-
Decontaminate: Wash the affected surface with a mild detergent and water, ensuring all wash water is also collected as hazardous waste. Do not flush wash water into the sanitary sewer.
-
Step-by-Step Disposal Procedures
In professional laboratories, "treatment" or DIY neutralization of stable heterocycles is strictly prohibited due to the risk of generating toxic sulfur oxides (SOx) and nitrogen oxides (NOx). The only scientifically sound method for disposal is segregation and institutional transfer for high-temperature incineration.
Methodology: Waste Segregation and Disposal
-
Waste Segregation:
-
Collect all 7-Methoxybenzo[d]isothiazole waste (including contaminated reaction solvents, filter papers, and empty primary containers) into a dedicated "Hazardous Organic Waste" stream.
-
Do not mix with strong oxidizing agents or strong bases to prevent exothermic reactions.
-
-
Primary Containment:
-
Transfer the waste into chemically compatible containers, typically High-Density Polyethylene (HDPE) or PTFE-lined glass bottles.
-
Ensure the container is no more than 80% full to allow for vapor expansion.
-
-
GHS Labeling:
-
Affix a standard institutional EHS label.
-
Explicitly list "7-Methoxybenzo[d]isothiazole" and its approximate concentration.
-
Mark the container with GHS pictograms for "Exclamation Mark" (Sensitizer) and "Environment" (Aquatic Toxicity)[3].
-
-
Storage Conditions:
-
Store the sealed waste container in a designated, well-ventilated secondary containment tray away from direct sunlight and heat sources until EHS collection[4].
-
-
Institutional Transfer:
-
Submit a waste collection request to your facility's Environmental Health and Safety (EHS) department.
-
EHS will transfer the material to an appropriately licensed waste contractor for high-temperature incineration, which ensures complete thermal destruction of the benzisothiazole ring.
-
Operational Workflow Visualization
The following diagram maps the logical relationship between waste generation, containment, and final destruction, ensuring a closed-loop safety system.
Workflow for 7-Methoxybenzo[d]isothiazole handling, spill containment, and EHS disposal.
References
- European Patent Office. "EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors". google.com/patents.
-
HP Inc. "SAFETY DATA SHEET - HP Log on selector". hp.com. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
